AL-34662
Descripción
Propiedades
IUPAC Name |
1-[(2S)-2-aminopropyl]indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHTZYHAFNBKW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027133 | |
| Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210580-75-9 | |
| Record name | 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210580-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AL-34662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AL-34662 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AL-34662: A Comprehensive Technical Guide on its Mechanism of Action in Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-34662 is a potent and selective serotonin-2 (5-HT2) receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent, positioning it as a potential therapeutic for glaucoma.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular signaling pathways, and physiological effects on intraocular pressure (IOP). The information presented herein is a synthesis of publicly available preclinical data, intended to inform researchers and professionals in the field of ophthalmic drug development.
Introduction to this compound
This compound, chemically identified as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a synthetic compound developed for the treatment of glaucoma.[1] Its primary therapeutic action is the reduction of elevated intraocular pressure, a major risk factor for the progression of glaucomatous optic neuropathy.[4] Unlike many psychedelic 5-HT2A agonists, this compound was specifically designed as a peripherally selective drug that does not cross the blood-brain barrier, thereby avoiding central nervous system effects.[2]
Core Mechanism of Action: Serotonin-2 (5-HT2) Receptor Agonism
The fundamental mechanism of action of this compound is its function as a potent agonist at serotonin-2 (5-HT2) receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2][3] Its ocular hypotensive effects are primarily mediated through the 5-HT2A receptor subtype.[1][3]
Molecular Target and Binding Affinity
This compound exhibits high-affinity binding to human and rat 5-HT2 receptors. Quantitative analysis of its binding affinity has been determined through radioligand binding assays.
Table 1: Binding Affinity (IC50) of this compound for Serotonin-2 Receptors
| Receptor Subtype | Species | IC50 (nM) |
| 5-HT2 | Rat | 0.8 |
| 5-HT2 | Human | 1.5 |
| Cloned Human 5-HT2A | Human | 14.5 |
| Cloned Human 5-HT2B | Human | 8.1 |
| Cloned Human 5-HT2C | Human | 3.0 |
Data sourced from Sharif NA, et al. J Ocul Pharmacol Ther. 2007.[1]
Functional Activity at Ocular Tissues
The therapeutic effect of this compound in reducing IOP is initiated by its agonist activity in key ocular tissues responsible for regulating aqueous humor dynamics: the ciliary muscle (CM) and the trabecular meshwork (TM).[1] In these tissues, this compound stimulates downstream signaling cascades that ultimately lead to increased aqueous humor outflow.
Intracellular Signaling Pathway
Activation of the 5-HT2A receptor by this compound initiates a well-defined intracellular signaling cascade mediated by the Gq/11 G-protein. This pathway involves the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, a key event in the drug's mechanism of action.[1][3]
Phosphoinositide Turnover and Calcium Mobilization
The functional consequence of 5-HT2A receptor activation by this compound is the stimulation of phosphoinositide (PI) turnover and the subsequent mobilization of intracellular calcium in human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells.[1] These cellular responses are critical to the drug's ability to lower IOP.
Table 2: Functional Activity (EC50) of this compound in Human Ocular Cells
| Assay | Cell Type | EC50 (nM) |
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 |
| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 |
Data sourced from Sharif NA, et al. J Ocul Pharmacol Ther. 2007.[1]
In Vivo Efficacy
Preclinical studies in a conscious ocular hypertensive monkey model have demonstrated the efficacy of this compound in lowering IOP. A topical application of a 300 µg dose resulted in a significant reduction in IOP.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose (Topical) | Maximum IOP Reduction |
| Ocular Hypertensive Cynomolgus Monkey | 300 µg | 33% |
Data sourced from Sharif NA, et al. J Ocul Pharmacol Ther. 2007.[1]
Experimental Protocols
The following are generalized protocols representative of the methodologies used to characterize the pharmacological profile of this compound. The specific details of the original studies may vary.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Peripheral Selectivity of AL-34662: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662, chemically known as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a potent and selective serotonin (B10506) 5-HT2 receptor agonist.[1][2] It has been extensively studied for its efficacy as an ocular hypotensive agent, demonstrating a significant ability to lower intraocular pressure (IOP).[1] This technical guide provides an in-depth analysis of the peripheral selectivity of this compound, with a particular focus on its activity at adrenergic receptors, alongside its primary serotonergic pharmacology. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Focus: Peripheral Selectivity
The "peripheral selectivity" of this compound is primarily characterized by its localized pharmacological effect in the eye, with minimal systemic side effects.[1] This is attributed to its high affinity and efficacy at the target 5-HT2A receptors within ocular tissues, such as the ciliary muscle and trabecular meshwork, coupled with its broader receptor interaction profile. While this compound is highly selective for the 5-HT2 receptor family, understanding its potential off-target effects, particularly at adrenergic receptors, is crucial for a comprehensive safety and efficacy assessment.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and functional activities of this compound at serotonergic and adrenergic receptors.
Table 1: Serotonergic Receptor Binding Affinities and Functional Activities of this compound
| Receptor Subtype | Species | Assay Type | Value (nM) | Reference |
| 5-HT2 (non-selective) | Rat | Radioligand Binding (IC50) | 0.8 | [1] |
| 5-HT2 (non-selective) | Human | Radioligand Binding (IC50) | 1.5 | [1] |
| 5-HT2A (cloned) | Human | Radioligand Binding (IC50) | 3.0 | [1] |
| 5-HT2B (cloned) | Human | Radioligand Binding (IC50) | 14.5 | [1] |
| 5-HT2C (cloned) | Human | Radioligand Binding (IC50) | ~10 | [1] |
| 5-HT2A | Human (h-CM cells) | Phosphoinositide Turnover (EC50) | 289 ± 80 | [1] |
| 5-HT2A | Human (h-TM cells) | Phosphoinositide Turnover (EC50) | 254 ± 50 | [1] |
| 5-HT2A | Human (h-CM cells) | Intracellular Ca2+ Mobilization (EC50) | 140 ± 23 | [1] |
| 5-HT2A | Human (h-TM cells) | Intracellular Ca2+ Mobilization (EC50) | 38 ± 8 | [1] |
h-CM: human ciliary muscle; h-TM: human trabecular meshwork
Table 2: Adrenergic Receptor Functional Activity of this compound
| Receptor Subtype | Species | Assay Type | Value (µM) | Reference |
| α-1D Adrenergic | Not Specified | Functional Agonist Assay (EC50) | 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in pharmacology and drug discovery.
Radioligand Binding Assay (for GPCRs)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[3][4][5]
a. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
b. Assay Procedure:
-
In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).
-
Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of an agonist to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), a hallmark of Gq-coupled receptor activation.[6][7][8][9]
a. Cell Culture and Labeling:
-
Culture cells expressing the receptor of interest (e.g., human ciliary muscle cells) in appropriate media.
-
Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
b. Agonist Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the test agonist (this compound) and incubate for a specific time.
c. Extraction and Quantification:
-
Terminate the reaction by adding a solution such as trichloroacetic acid.
-
Separate the water-soluble inositol phosphates from the lipid fraction.
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
d. Data Analysis:
-
Plot the amount of accumulated [3H]-inositol phosphates against the concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
Intracellular Calcium Mobilization Assay (FLIPR)
This high-throughput functional assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following Gq-coupled receptor activation.[10][11][12][13][14]
a. Cell Preparation:
-
Plate cells expressing the target receptor in a 96- or 384-well microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable buffer. The dye will be sequestered in the cytoplasm.
b. Assay Procedure using a FLIPR (Fluorometric Imaging Plate Reader):
-
Place the cell plate into the FLIPR instrument.
-
The instrument takes a baseline fluorescence reading from each well.
-
The instrument's integrated liquid handler adds varying concentrations of the test agonist (this compound) to the wells.
-
The FLIPR continuously monitors the fluorescence intensity in each well in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.
c. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is typically used for analysis.
-
Plot the peak fluorescence response against the agonist concentration.
-
Determine the EC50 value using non-linear regression.
Mandatory Visualization
Signaling Pathway of this compound at the 5-HT2A Receptor
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of phosphatidylinositol turnover for pharmacological analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Journal of Cell Biology | Semantic Scholar [semanticscholar.org]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
AL-34662: A Technical Overview of a Potent 5-HT2A Receptor Agonist for Ocular Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-34662 is a potent and selective serotonin (B10506) 5-HT2A receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It includes a detailed examination of its mechanism of action, supported by quantitative data from key in vitro and in vivo experiments. Methodologies for the pivotal assays used to characterize this compound are described, and its signaling pathway is visually represented. This document is intended to serve as a core resource for researchers and professionals in the fields of ophthalmology, pharmacology, and drug development.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). The therapeutic landscape for glaucoma has historically been dominated by drug classes such as prostaglandin (B15479496) analogs, beta-blockers, and carbonic anhydrase inhibitors. However, the search for novel mechanisms to lower IOP continues, with the serotonergic system emerging as a promising target.
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), has been identified as a key mediator of aqueous humor dynamics. Agonism of this receptor in the eye has been shown to reduce IOP. This compound, chemically known as (S)-2-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)-1-methylethylamine, is a product of research into peripherally acting 5-HT2A agonists designed to leverage this IOP-lowering effect while minimizing central nervous system side effects commonly associated with this receptor class.
Discovery and Development History
The discovery of this compound stemmed from structure-activity relationship (SAR) studies aimed at developing potent and selective 5-HT2A agonists with a favorable profile for topical ocular administration. While the specific lead compounds and the full details of the screening cascade are not extensively published, the research focused on creating molecules with high affinity and efficacy at the 5-HT2A receptor. A key challenge in the development of 5-HT2A agonists for glaucoma has been to achieve peripheral selectivity to avoid the hallucinogenic effects associated with central nervous system activity.
A closely related compound, AL-34659, a benzylic hydroxyl group-containing analogue of the 5-HT2A agonist DOB, was identified as a lead candidate. Further optimization, including O-methylation, led to the development of this compound, which exhibited full agonist activity.
The development of this compound has primarily focused on its preclinical characterization. To date, there is no public record of this compound having entered clinical trials.
Pharmacological Profile
In Vitro Pharmacology
This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Assay Type | Receptor/Tissue | Species | Value |
| Binding Affinity (IC50) | 5-HT2 Receptor | Rat | 0.8 nM |
| 5-HT2 Receptor | Human | 1.5 nM | |
| Cloned 5-HT2A Receptor | Human | 14.5 nM | |
| Cloned 5-HT2B Receptor | Human | 8.1 nM | |
| Cloned 5-HT2C Receptor | Human | 3.0 nM | |
| Functional Potency (EC50) | Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 nM |
| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 nM | |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 nM | |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 nM |
In Vivo Pharmacology
The primary in vivo endpoint for this compound has been the reduction of intraocular pressure in animal models of ocular hypertension.
Table 2: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys
| Compound | Dose (µg) | Maximum IOP Reduction (%) |
| This compound | 300 | 33 |
Studies in rabbits and guinea pigs indicated that this compound caused minimal ocular discomfort and hyperemia. Comparative studies with its (R)-enantiomer (AL-34707) and the racemate (AL-34497) demonstrated that this compound was the more potent and efficacious stereoisomer.
Mechanism of Action
This compound exerts its ocular hypotensive effects through its action as a potent agonist at 5-HT2A receptors located in the ciliary muscle and trabecular meshwork of the eye.
Activation of the 5-HT2A receptor by this compound leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in intracellular Ca2+ in the ciliary muscle and trabecular meshwork is believed to enhance aqueous humor outflow, leading to a reduction in intraocular pressure.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize this compound. Specific parameters may have varied in the original studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a compound for a specific receptor.
-
Preparation of Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin) is used.
-
Serial dilutions of the test compound (this compound) are prepared.
-
-
Assay Procedure:
-
The cell membranes, radioligand, and varying concentrations of this compound are incubated together in a buffer solution at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of a compound to stimulate the PLC signaling pathway.
-
Cell Culture and Labeling:
-
Human ciliary muscle or trabecular meshwork cells are cultured in appropriate media.
-
The cells are incubated with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Compound Treatment:
-
The cells are washed to remove unincorporated [3H]myo-inositol.
-
The cells are then treated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
-
Extraction and Separation:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The aqueous-soluble inositol phosphates are separated from the lipid fraction.
-
The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
The radioactivity of the eluted fractions is measured by scintillation counting.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation and Dye Loading:
-
Human ciliary muscle or trabecular meshwork cells are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.
-
-
Compound Addition and Measurement:
-
The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Varying concentrations of this compound are added to the wells.
-
The fluorescence intensity is measured over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response at each concentration of this compound is determined.
-
The EC50 value is calculated from the resulting dose-response curve.
-
Conclusion
This compound is a potent and selective 5-HT2A receptor agonist that effectively lowers intraocular pressure in preclinical models of glaucoma. Its mechanism of action, involving the stimulation of the PLC-IP3-Ca2+ signaling pathway in key ocular tissues, is well-characterized. The comprehensive in vitro and in vivo data available for this compound provide a strong foundation for its potential as a novel therapeutic agent for the treatment of ocular hypertension and glaucoma. While its clinical development has not progressed, the information gathered on this compound remains a valuable resource for researchers investigating the role of the serotonergic system in ocular physiology and the development of new glaucoma therapies. Further investigation into peripherally selective 5-HT2A agonists is a promising avenue for future drug discovery in this field.
AL-34662 Receptor Binding Affinity and Functional Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and functional profile of AL-34662, a potent and selective serotonin-2 (5-HT2) receptor agonist. The information is compiled to assist researchers and professionals in drug development in understanding the pharmacological characteristics of this compound.
Core Quantitative Data
The binding affinity and functional potency of this compound have been determined through a variety of in vitro assays. The data presented below is summarized from studies on rat and human receptors, as well as cloned human 5-HT2 receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Species/System | Parameter | Value (nM) | Reference |
| 5-HT2 Receptor | Rat | IC50 | 0.8 | [1] |
| 5-HT2 Receptor | Human | IC50 | 1.5 | [1] |
| Cloned Human 5-HT2A Receptor | - | IC50 | 3.0 | [1] |
| Cloned Human 5-HT2B Receptor | - | IC50 | 14.5 | [1] |
| Cloned Human 5-HT2C Receptor | - | IC50 | ~14.5 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Activity of this compound
| Functional Assay | Cell Type | Parameter | Value (nM) | Reference |
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | EC50 | 289 ± 80 | [1] |
| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | EC50 | 254 ± 50 | [1] |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | EC50 | 140 ± 23 | [1] |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | EC50 | 38 ± 8 | [1] |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound.
Radioligand Binding Assays
These assays are employed to determine the affinity of a ligand for a receptor. The general principle involves the competition between a radiolabeled ligand and an unlabeled test compound (e.g., this compound) for binding to the target receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human 5-HT2A receptor) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a specific buffer at a controlled temperature and for a set duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assays
This functional assay measures the ability of an agonist to stimulate the hydrolysis of phosphoinositides, a key step in the Gq-coupled receptor signaling pathway.
1. Cell Labeling:
-
Cultured cells (e.g., h-CM or h-TM cells) are incubated with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into the cellular phosphoinositide pool.
2. Agonist Stimulation:
-
The pre-labeled cells are washed and then incubated with varying concentrations of the test agonist (this compound) in the presence of lithium chloride (LiCl). LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.
3. Extraction of Inositol Phosphates:
-
The reaction is terminated, and the cells are lysed.
-
The water-soluble inositol phosphates are extracted.
4. Separation and Quantification:
-
The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
The radioactivity of each fraction is measured by scintillation counting.
5. Data Analysis:
-
The concentration-response curves are generated, and the EC50 values are calculated to determine the potency of the agonist.
Intracellular Calcium Mobilization Assays
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Loading:
-
Cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a component of a FLIPR Calcium Assay Kit). These dyes exhibit a change in fluorescence intensity upon binding to calcium.
2. Agonist Addition:
-
The dye-loaded cells are exposed to varying concentrations of the test agonist (this compound).
3. Fluorescence Measurement:
-
The change in fluorescence is monitored in real-time using a fluorescence plate reader or a fluorometric imaging system (e.g., FlexStation or FLIPR).
4. Data Analysis:
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
Concentration-response curves are plotted, and EC50 values are determined to assess the agonist's potency.
Visualizations
Signaling Pathway of this compound at 5-HT2A Receptors
Caption: Signaling cascade initiated by this compound binding to the 5-HT2A receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Generalized workflow for determining receptor binding affinity.
References
AL-34662: A Deep Dive into its Effects on Trabecular Meshwork Physiology for Glaucoma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2] The trabecular meshwork (TM) is a critical tissue in the anterior chamber of the eye responsible for regulating the outflow of aqueous humor and, consequently, maintaining normal IOP.[2] Dysfunction of the TM leads to increased resistance to aqueous humor outflow and a subsequent rise in IOP. Therefore, the TM represents a key target for pharmacological interventions aimed at treating glaucoma.
AL-34662, identified as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a potent and selective serotonin-2 (5-HT2) receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its mechanism of action and physiological effects on the trabecular meshwork. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel glaucoma therapies.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound, facilitating a clear comparison of its pharmacological properties.
Table 1: In Vitro Activity of this compound in Human Trabecular Meshwork (h-TM) and Ciliary Muscle (h-CM) Cells [3]
| Parameter | Cell Type | This compound EC50 (nM) |
| Phosphoinositide Turnover | h-TM | 254 ± 50 |
| h-CM | 289 ± 80 | |
| Intracellular Ca2+ Mobilization | h-TM | 38 ± 8 |
| h-CM | 140 ± 23 |
Table 2: Receptor Binding Affinity of this compound [3]
| Receptor | Source | This compound IC50 (nM) |
| 5-HT2 | Rat and Human | 0.8 - 1.5 |
| Cloned Human 5-HT2A | 3 | |
| Cloned Human 5-HT2B | 14.5 | |
| Cloned Human 5-HT2C | 5.5 |
Table 3: In Vivo Ocular Hypotensive Efficacy of this compound [3]
| Species | Model | Dose (µg) | Maximum IOP Reduction (%) |
| Cynomolgus Monkey | Ocular Hypertensive | 300 | 33 |
Signaling Pathway
This compound exerts its effects on trabecular meshwork cells primarily through the activation of the 5-HT2A receptor, a Gq/11 protein-coupled receptor. The binding of this compound to the 5-HT2A receptor initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Caption: Signaling pathway of this compound in trabecular meshwork cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound. While the precise, detailed protocols from the original studies are not fully available in the public domain, the following descriptions are based on standard and well-documented procedures in the field.
Human Trabecular Meshwork (h-TM) Cell Culture
-
Tissue Source: Human donor eyes are obtained from eye banks.
-
Dissection: The trabecular meshwork tissue is carefully dissected from the anterior segment under a dissecting microscope.
-
Cell Isolation: The dissected TM tissue is minced and subjected to enzymatic digestion, typically using collagenase, to release the cells.
-
Culturing: The isolated h-TM cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Characterization: The identity and purity of the h-TM cell cultures are confirmed by their characteristic morphology and the expression of specific markers.
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), which is a downstream product of phospholipase C activation.
-
Cell Seeding: h-TM cells are seeded in multi-well plates.
-
Labeling: The cells are incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Stimulation: The cells are washed and then stimulated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Extraction: The reaction is stopped, and the cells are lysed. The total IPs are extracted.
-
Quantification: The amount of [3H]-IPs is quantified using scintillation counting. The data is then used to determine the EC50 of this compound.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of intracellular free calcium ([Ca2+]i) in response to agonist stimulation.
-
Cell Seeding: h-TM cells are seeded on glass coverslips or in black-walled, clear-bottomed multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific period in the dark.
-
Stimulation: The cells are then exposed to different concentrations of this compound.
-
Measurement: The changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are measured using a fluorescence microscope or a plate reader. The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) is calculated to determine the intracellular calcium concentration. The EC50 for calcium mobilization is then calculated.
In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys
This protocol outlines the general procedure for assessing the ocular hypotensive effects of this compound in a relevant animal model.
Caption: General experimental workflow for in vivo IOP studies.
-
Animal Model: Conscious, ocular hypertensive cynomolgus monkeys are used as they provide a reliable model for glaucoma research. Ocular hypertension is often induced by laser photocoagulation of the trabecular meshwork.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated pneumatonometer.
-
Drug Administration: A single topical ocular dose of this compound or vehicle is administered to the eyes of the monkeys.
-
Post-Dose IOP Measurements: IOP is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The percentage change in IOP from baseline is calculated for each time point to determine the efficacy and duration of action of this compound.
Conclusion
This compound is a potent and selective 5-HT2 receptor agonist that effectively lowers intraocular pressure. Its mechanism of action in the trabecular meshwork involves the activation of the 5-HT2A receptor, leading to the stimulation of the phosphoinositide signaling pathway and a subsequent increase in intracellular calcium. This cascade of events is believed to induce cellular responses within the trabecular meshwork that ultimately enhance aqueous humor outflow. The robust in vitro and in vivo data for this compound underscore the potential of targeting the 5-HT2 receptor pathway as a novel therapeutic strategy for the management of glaucoma. Further research into the precise downstream effects of this compound on trabecular meshwork cell biology and physiology will be crucial for the continued development of this and similar compounds for clinical use.
References
- 1. bu.edu [bu.edu]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. Morphological changes in the trabecular meshwork and Schlemm’s canal after treatment with topical intraocular pressure-lowering agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AL-34662 In Vivo Studies in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662, chemically identified as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a potent and selective serotonin-2 (5-HT2) receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent in preclinical studies.[1] Its mechanism of action involves the activation of 5-HT2A receptors, leading to enhanced aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP), a primary risk factor for glaucoma.[1] These application notes provide a comprehensive overview of the in vivo and in vitro studies of this compound in relevant animal models of glaucoma, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Source | IC50 (nM) |
| 5-HT2 | Rat and Human | 0.8 - 1.5 |
| Cloned Human 5-HT2A | - | 3 |
| Cloned Human 5-HT2B | - | 14.5 |
| Cloned Human 5-HT2C | - | 14.5 |
Data extracted from Sharif et al., 2007.[1]
Table 2: Functional Activity of this compound in Human Ocular Cells
| Assay | Cell Type | EC50 (nM) |
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 |
| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 |
Data extracted from Sharif et al., 2007.[1]
Table 3: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys
| Compound | Dose (µg) | Maximum IOP Reduction (%) |
| This compound | 300 | 33 |
Data extracted from Sharif et al., 2007.[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in ocular cells.
Caption: Experimental workflow for in vivo studies of this compound.
Experimental Protocols
In Vivo Ocular Hypotensive Efficacy in Cynomolgus Monkeys
Objective: To determine the intraocular pressure (IOP) lowering efficacy of topically applied this compound in a primate model of glaucoma.
Animal Model:
-
Species: Adult cynomolgus monkeys (Macaca fascicularis).
-
Model Induction: Ocular hypertension is induced in one eye of each monkey via laser photocoagulation of the trabecular meshwork.[2][3] This procedure is performed by a qualified veterinary ophthalmologist and aims to achieve a stable, elevated IOP of ≥30 mmHg.[2]
Materials:
-
This compound ophthalmic solution (e.g., 1% stabilized solution). A patent for a stabilized formulation includes xanthan gum and sodium thiosulfate (B1220275) pentahydrate as potential excipients.
-
Vehicle control solution.
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%) for topical anesthesia.
-
Calibrated tonometer (e.g., Tono-Pen or a rebound tonometer).[1][4]
-
Ketamine hydrochloride for sedation.
Procedure:
-
Baseline IOP Measurement: Conscious, sedated monkeys are gently restrained. A drop of proparacaine is applied to the cornea. Baseline IOP is measured in both the hypertensive and normotensive eyes.
-
Drug Administration: A single, 30 µL drop of this compound solution is administered topically to the ocular hypertensive eye. The contralateral eye receives the vehicle control.
-
Post-Treatment IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.
-
Data Analysis: The percentage change in IOP from baseline is calculated for each time point. The maximum IOP reduction is determined.
In Vitro Phosphoinositide Turnover Assay
Objective: To quantify the agonist activity of this compound at the 5-HT2A receptor by measuring its ability to stimulate phosphoinositide (PI) turnover in human ocular cells.
Cell Culture:
-
Cell Lines: Human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
Materials:
-
[³H]myo-inositol.
-
This compound and other test compounds.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Confluent cell cultures in 24-well plates are labeled with [³H]myo-inositol for 24-48 hours.
-
Agonist Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl. Subsequently, cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Extraction of Inositol (B14025) Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing inositol phosphates (IPs) is collected.
-
Separation and Quantification: The collected samples are applied to Dowex AG1-X8 columns to separate the different IP species. The radioactivity of the eluted fractions is measured using a scintillation counter.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated.
In Vitro Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce intracellular calcium ([Ca²⁺]i) mobilization in human ocular cells, a downstream effect of 5-HT2A receptor activation.
Cell Culture:
-
Cell Lines: Human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells.
-
Culture Conditions: Cells are seeded in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
This compound and other test compounds.
-
Automated fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).[5][6]
Procedure:
-
Dye Loading: Cells are incubated with the fluorescent calcium indicator dye in a buffer for approximately 1 hour at 37°C.
-
Baseline Fluorescence Measurement: The plate is placed in the fluorescence plate reader, and the baseline fluorescence is recorded.
-
Agonist Addition: The integrated liquid handler of the plate reader adds varying concentrations of this compound to the wells.
-
Real-Time Fluorescence Monitoring: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured, and concentration-response curves are generated to determine the EC50 values.
Conclusion
This compound is a promising ocular hypotensive agent with a well-defined mechanism of action centered on the 5-HT2A receptor. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other novel compounds for the treatment of glaucoma. The use of relevant animal models and robust in vitro assays is crucial for the successful translation of preclinical findings to clinical applications.
References
- 1. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacological testing in the laser-induced monkey glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Application Notes and Protocols: AL-34662 Solution Preparation for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662 is a potent and selective agonist for the serotonin (B10506) 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1][2] It has been identified as a promising therapeutic agent for lowering intraocular pressure, a key factor in glaucoma.[1] this compound is an indazolethylamine derivative that is peripherally selective, meaning it does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[3] In vitro studies have demonstrated its ability to stimulate phosphoinositide turnover and mobilize intracellular calcium in relevant ocular cell types, such as human ciliary muscle and trabecular meshwork cells.[1] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for accurate solution preparation and experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O | [2] |
| Molar Mass | 191.23 g/mol | [2] |
| 5-HT2A Receptor Affinity (IC₅₀) | 14.5 nM (human) | |
| 5-HT2B Receptor Affinity (IC₅₀) | 8.1 nM (human) | |
| 5-HT2C Receptor Affinity (IC₅₀) | 3.0 nM (human) | |
| EC₅₀ (Phosphoinositide Turnover, h-TM cells) | 254 ± 50 nM | [1] |
| EC₅₀ (Phosphoinositide Turnover, h-CM cells) | 289 ± 80 nM | [1] |
| EC₅₀ (Intracellular Ca²⁺ Mobilization, h-TM cells) | 38 ± 8 nM | [1] |
| EC₅₀ (Intracellular Ca²⁺ Mobilization, h-CM cells) | 140 ± 23 nM | [1] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Recommended Stock Solution Concentration | 10 mM | |
| Recommended Working Concentration Range | 1 nM - 10 µM |
h-TM: human trabecular meshwork; h-CM: human ciliary muscle
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used
-
Complete growth medium (cell culture medium supplemented with serum and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations as needed.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 191.23 g/mol = 0.0019123 g = 1.91 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 1.91 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
-
Storage of the stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the stock solution to the final working concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity (typically ≤ 0.5%).
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
Dilute the 10 mM stock solution 1:1000 in your complete growth medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
-
Example for preparing a 100 nM working solution:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of medium to get a 100 µM solution.
-
Then, dilute this 100 µM solution 1:1000 by adding 1 µL to 999 µL of medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the complete growth medium as is present in the highest concentration of your this compound working solution. This is essential to distinguish the effects of the compound from any effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the prepared working solutions of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired period as per your experimental design.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via the 5-HT2 receptor.
Experimental Workflow for this compound Cell-Based Assay
Caption: General workflow for a cell-based assay using this compound.
References
Application Notes and Protocols: AL-34662 Calcium Imaging Assay in Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662 is a potent and selective serotonin-2 (5-HT2) receptor agonist known to be an effective ocular hypotensive agent.[1] Its mechanism of action involves the mobilization of intracellular calcium ([Ca2+]i) in human trabecular meshwork (h-TM) cells, a critical process in the regulation of aqueous humor outflow and intraocular pressure.[1] This document provides detailed application notes and protocols for performing a calcium imaging assay in h-TM cells to characterize the effects of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's effect on intracellular calcium mobilization in human trabecular meshwork cells.
| Compound | Parameter | Cell Type | Value | Antagonist | Antagonist IC50 |
| This compound | EC50 for [Ca2+]i Mobilization | h-TM | 38 ± 8 nM | M-100907 (5-HT2A antagonist) | 1.8 ± 0.7 nM |
Data extracted from Sharif et al., Journal of Ocular Pharmacology and Therapeutics, 2007.[1]
Signaling Pathway
This compound acts as a 5-HT2A receptor agonist. The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor couples to Gαq protein, which in turn activates phospholipase C (PLC).[1][2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[1][2][3]
Experimental Protocols
Human Trabecular Meshwork (h-TM) Cell Culture
-
Cell Source: Primary h-TM cells can be isolated from donor eyes or obtained from a reputable cell bank.
-
Culture Medium: Low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells. For experiments, use cells between passages 3 and 6.
Calcium Imaging Assay Protocol
This protocol is a general guideline using Fluo-4 AM, a common fluorescent calcium indicator. Optimization may be required for specific cell lines and equipment.
Materials:
-
Primary h-TM cells
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound
-
5-HT2A receptor antagonist (e.g., M-100907) for inhibition studies
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities (Excitation ~494 nm, Emission ~516 nm).
Procedure:
-
Cell Plating:
-
Seed h-TM cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 25,000 cells/well).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.
-
Loading Buffer: For each well, prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer. For example, for 10 mL of loading buffer, add 20-50 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 stock to 10 mL of Assay Buffer. Mix well.
-
Compound Solutions: Prepare stock solutions of this compound and any antagonists in DMSO. Dilute to the final desired concentrations in Assay Buffer immediately before use. Ensure the final DMSO concentration in the wells is ≤0.1%.
-
-
Cell Loading with Fluo-4 AM:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the freshly prepared Loading Buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader or on the microscope stage.
-
Set the instrument to record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the desired concentration of this compound solution to the wells. The instrument's automated injection system is ideal for this step to ensure rapid and consistent addition.
-
Continue recording the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decay.
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., M-100907) for 15-30 minutes before adding this compound.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
For dose-response curves, plot the peak fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound calcium imaging assay.
References
Application Notes and Protocols for AL-34662 in Primary Human Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662 is a potent and selective serotonin (B10506) 5-HT2A receptor agonist that has demonstrated significant potential as an ocular hypotensive agent.[1] Its mechanism of action in primary human trabecular meshwork (hTM) cells is of considerable interest for the development of novel glaucoma therapies. The trabecular meshwork is a critical tissue in the regulation of aqueous humor outflow, and its dysfunction is a key factor in the elevation of intraocular pressure (IOP), a primary risk factor for glaucoma.[2] this compound has been shown to stimulate phosphoinositide turnover and mobilize intracellular calcium in hTM cells, suggesting a pathway that can modulate aqueous humor outflow.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound in studies involving primary hTM cells. Detailed protocols for cell culture, key functional assays, and downstream analysis are provided to ensure robust and reproducible experimental outcomes.
Data Presentation
The following tables summarize the known quantitative data for this compound in primary human trabecular meshwork cells and provide a template for organizing experimental results.
Table 1: Pharmacological Profile of this compound in Primary Human Trabecular Meshwork (hTM) Cells
| Parameter | Value | Reference |
| Receptor Target | 5-HT2A Serotonin Receptor | [1] |
| EC50 for Phosphoinositide Turnover | 254 ± 50 nM | [1] |
| EC50 for Intracellular Ca2+ Mobilization | 38 ± 8 nM | [1] |
Table 2: Effects of this compound on Actin Cytoskeleton Organization in hTM Cells (Hypothetical Data Template)
| Concentration of this compound | % of Cells with Disrupted Stress Fibers | Mean Phalloidin Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control (0 nM) | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Table 3: Effects of this compound on Extracellular Matrix Protein Expression in hTM Cells (Hypothetical Data Template)
| Concentration of this compound | Fibronectin Expression (Fold Change vs. Control) | Collagen IV Expression (Fold Change vs. Control) |
| Vehicle Control (0 nM) | 1.0 | 1.0 |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Table 4: Cytotoxicity of this compound in hTM Cells (Hypothetical Data Template)
| Concentration of this compound | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| Vehicle Control (0 nM) | 100 | 100 |
| 1 µM | ||
| 10 µM | ||
| 50 µM | ||
| 100 µM |
Signaling Pathway
The activation of the 5-HT2A receptor by this compound in hTM cells initiates a well-defined signaling cascade. This pathway is crucial for understanding the compound's mechanism of action.
Caption: this compound signaling pathway in hTM cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Primary Human Trabecular Meshwork (hTM) Cell Culture
This protocol describes the isolation and culture of primary hTM cells from donor eye tissue.
Materials:
-
Human donor corneoscleral rims
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Sterile dissection tools
-
Cell culture flasks and plates
Protocol:
-
Obtain human donor corneoscleral rims from an eye bank, following institutional guidelines.
-
Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral ring.
-
Mince the dissected tissue into small pieces.
-
Digest the tissue fragments with Collagenase Type I (1 mg/mL in DMEM) for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of DMEM supplemented with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-25 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using a standard trypsinization procedure. Use cells between passages 3 and 6 for experiments.
Phosphoinositide (PI) Turnover Assay
This assay measures the accumulation of inositol phosphates in response to this compound stimulation.
Materials:
-
Primary hTM cells cultured in 24-well plates
-
myo-[³H]inositol
-
Serum-free DMEM
-
LiCl solution
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Seed hTM cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them with myo-[³H]inositol (1 µCi/mL) in serum-free DMEM for 24-48 hours.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with serum-free DMEM containing 10 mM LiCl for 15 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C.
-
Terminate the reaction by adding ice-cold 5% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the supernatant containing the inositol phosphates.
-
Separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Primary hTM cells cultured on black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence plate reader with automated injection capability
Protocol:
-
Seed hTM cells onto black-walled, clear-bottom 96-well plates and grow to confluency.
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity following agonist addition is used to determine the intracellular calcium response.
Actin Cytoskeleton Staining
This protocol is for visualizing the actin cytoskeleton in hTM cells treated with this compound.
Materials:
-
Primary hTM cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed hTM cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Stain the F-actin by incubating the cells with rhodamine-phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.[3]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Western Blotting for Extracellular Matrix (ECM) Proteins
This protocol describes the detection of changes in ECM protein expression in hTM cells following treatment with this compound.
Materials:
-
Primary hTM cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-fibronectin, anti-collagen IV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed hTM cells in 6-well plates and grow to confluency.
-
Treat the cells with different concentrations of this compound for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of hTM cells.
Materials:
-
Primary hTM cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed hTM cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on primary hTM cells.
Caption: Experimental workflow for this compound studies.
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaucoma Pipeline Drugs: Targeting the Trabecular Meshwork - American Academy of Ophthalmology [aao.org]
- 3. genecopoeia.com [genecopoeia.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AL-34662 in Gq-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662 is a potent and selective agonist for the serotonin (B10506) 5-HT2 receptor family, which are Gq-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study Gq-protein coupled receptor signaling pathways. Its high affinity and efficacy make it an excellent pharmacological tool for researchers investigating the downstream effects of 5-HT2 receptor activation, such as phosphoinositide turnover and intracellular calcium mobilization. This compound can be instrumental in drug discovery and development programs targeting the serotonergic system.
Chemical and Pharmacological Properties of this compound
This compound, with the chemical name 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a high-affinity agonist for 5-HT2A, 5-HT2B, and 5-HT2C receptors. Activation of these receptors by an agonist like this compound initiates the Gq signaling cascade.
Gq-Protein Signaling Pathway
Upon agonist binding, the 5-HT2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ subunits. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Quantitative Data for this compound
The following tables summarize the binding affinities and functional potencies of this compound at human 5-HT2 receptors.
| Receptor Subtype | Binding Affinity (IC50, nM) |
| 5-HT2A | 14.5 |
| 5-HT2B | 8.1 |
| 5-HT2C | 3.0 |
| Assay | Cell Type | Potency (EC50, nM) |
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 |
| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 |
Experimental Protocols
Herein are detailed protocols for key assays to characterize the activity of this compound on Gq-coupled 5-HT2 receptors.
5-HT2A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human 5-HT2A receptor through competitive binding with a radiolabeled antagonist, [3H]ketanserin.[1]
Materials:
-
Membrane preparation from cells expressing human 5-HT2A receptors (e.g., CHO or HEK293 cells)
-
[3H]ketanserin (specific activity 60-90 Ci/mmol)
-
This compound
-
Unlabeled ketanserin (B1673593) (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations in Assay Buffer.
-
Dilute [3H]ketanserin in Assay Buffer to a final concentration of ~1-2 nM.
-
Prepare a high concentration of unlabeled ketanserin (10 µM) in Assay Buffer for determining non-specific binding.
-
-
Assay Setup:
-
Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]ketanserin, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM unlabeled ketanserin, 50 µL of [3H]ketanserin, and 150 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]ketanserin, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors by this compound.
Materials:
-
Cells expressing the 5-HT2 receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Seeding: Seed cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a baseline reading for 15-20 seconds.
-
The instrument's injector will then add 100 µL of the this compound dilutions to the wells.
-
Continue to measure the fluorescence for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Phosphoinositide Turnover Assay ([3H]myo-inositol Labeling)
This assay directly measures the accumulation of inositol phosphates, a hallmark of Gq signaling, by radiolabeling cellular phosphoinositides.[2]
Materials:
-
Cells expressing the 5-HT2 receptor of interest
-
Inositol-free cell culture medium
-
[3H]myo-inositol
-
This compound
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)
-
Perchloric acid (PCA)
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed cells in 12- or 24-well plates.
-
When cells are near confluency, replace the medium with inositol-free medium containing [3H]myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 24-48 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells with a physiological buffer.
-
Pre-incubate the cells with buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M).
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet the cellular debris. The supernatant contains the soluble inositol phosphates.
-
-
Purification and Quantification:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to an anion-exchange column.
-
Wash the column to remove unincorporated [3H]myo-inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
These protocols provide a robust framework for investigating the interaction of this compound with 5-HT2 receptors and the subsequent Gq-mediated signaling events. Appropriate controls, including vehicle-treated and positive control agonist-treated cells, should be included in all experiments.
References
Application Notes and Protocols for AL-34662 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662 is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor, demonstrating high affinity for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its primary therapeutic application under investigation is the reduction of intraocular pressure (IOP), a key factor in the management of glaucoma.[2] this compound stimulates the 5-HT2A receptor, leading to the activation of the Gq/11 signaling pathway. This cascade results in the hydrolysis of phosphoinositide and a subsequent increase in intracellular calcium levels ([Ca2+]i).[3] This well-defined mechanism of action makes this compound an excellent tool for use in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of the 5-HT2A receptor for the treatment of glaucoma and other related conditions.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HTS assays. The primary focus is on cell-based functional assays that measure the downstream effects of 5-HT2A receptor activation, which are highly amenable to automated screening of large compound libraries.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding the binding affinities and functional potencies of this compound at various serotonin receptor subtypes. This information is crucial for assay design, including the determination of appropriate positive control concentrations and for the interpretation of screening results.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Species | IC50 (nM) | Reference |
| 5-HT2 | Rat | 0.8 - 1.5 | |
| 5-HT2 | Human | 0.8 - 1.5 | |
| 5-HT2A | Human (cloned) | 14.5 | [1] |
| 5-HT2B | Human (cloned) | 8.1 | [1] |
| 5-HT2C | Human (cloned) | 3.0 | [1] |
Table 2: Functional Potency of this compound in Human Ocular Cells
| Assay | Cell Type | EC50 (nM) | Reference |
| Phosphoinositide Turnover | Ciliary Muscle (h-CM) | 289 ± 80 | |
| Phosphoinositide Turnover | Trabecular Meshwork (h-TM) | 254 ± 50 | |
| Intracellular Ca2+ Mobilization | Ciliary Muscle (h-CM) | 140 ± 23 | |
| Intracellular Ca2+ Mobilization | Trabecular Meshwork (h-TM) | 38 ± 8 |
Signaling Pathway
This compound exerts its effects by activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade that serves as the basis for the high-throughput screening assays described below.
Caption: this compound signaling pathway via the 5-HT2A receptor.
Experimental Protocols
The following protocols describe a high-throughput screening assay to identify novel modulators of the 5-HT2A receptor using this compound as a reference agonist. The primary assay is a cell-based calcium mobilization assay, which is a robust and widely used method for screening GPCRs that couple to the Gq signaling pathway.
High-Throughput Screening Workflow
The overall workflow for the HTS campaign is depicted below. It involves several stages, from assay development to hit confirmation and characterization.
Caption: High-throughput screening workflow for 5-HT2A modulators.
Protocol 1: Cell Culture and Maintenance
Objective: To maintain a stable cell line expressing the human 5-HT2A receptor for use in HTS.
Materials:
-
HEK293 or CHO cell line stably expressing the human 5-HT2A receptor and a promiscuous G-protein such as Gα16 or Gαqi5.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed the cells into 384-well black-walled, clear-bottom microplates at a density of 10,000 to 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates for 24 hours before the assay.
Protocol 2: High-Throughput Calcium Mobilization Assay
Objective: To screen a compound library for modulators of 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cells cultured in 384-well plates (from Protocol 1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (as a positive control)
-
5-HT2A receptor antagonist (e.g., Ketanserin, as a negative control)
-
Compound library plates
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in assay buffer. Also, prepare plates with this compound for positive controls (e.g., at its EC80 concentration) and an antagonist for negative controls.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the reading, which typically involves a baseline fluorescence measurement for 10-20 seconds.
-
The instrument will then add 5 µL of the compound solution from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The primary response is the change in fluorescence intensity over time. This can be quantified as the peak fluorescence signal or the area under the curve.
-
Normalize the data using positive and negative controls on each plate.
-
Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls for agonists, or a certain percentage of inhibition for antagonists).
-
Protocol 3: Dose-Response Analysis of Hit Compounds
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) of the compounds identified in the primary screen.
Procedure:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point concentration range.
-
Perform the calcium mobilization assay as described in Protocol 2, using the serially diluted compounds.
-
For antagonist testing, pre-incubate the cells with the hit compounds for 15-30 minutes before adding a fixed concentration of this compound (typically the EC80 concentration).
-
Plot the response as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 values.
Conclusion
This compound is a valuable pharmacological tool for the development and execution of high-throughput screening assays targeting the 5-HT2A receptor. The protocols outlined in these application notes provide a robust framework for identifying and characterizing novel agonists, antagonists, and allosteric modulators of this important therapeutic target. The detailed quantitative data and the visual representations of the signaling pathway and experimental workflow are intended to facilitate the successful implementation of HTS campaigns in the pursuit of new treatments for glaucoma and other diseases involving the serotonergic system.
References
- 1. FLIPR Penta Cellular Screening System | Molecular Devices [moleculardevices.com]
- 2. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AL-34662 Efficacy in Lowering Intraocular Pressure in Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-34662 is a potent and selective serotonin (B10506) 5-HT2A receptor agonist that has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical models.[1] This document provides detailed application notes and experimental protocols for evaluating the IOP-lowering effects of this compound in non-human primate models, specifically conscious ocular hypertensive cynomolgus monkeys. The methodologies outlined below are based on established practices in ophthalmic drug research and aim to ensure robust and reproducible data collection.
Mechanism of Action
This compound exerts its ocular hypotensive effect by acting as a high-affinity agonist at the 5-HT2A receptors located in the ciliary muscle and trabecular meshwork of the eye.[1][2][3] Activation of these Gq-protein coupled receptors initiates a signaling cascade involving the stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[2][3] The downstream effects of this signaling pathway are believed to enhance aqueous humor outflow through the trabecular and/or uveoscleral pathways, thereby reducing intraocular pressure.
Signaling Pathway of this compound in Ocular Tissues
Caption: Signaling pathway of this compound in ocular cells.
Data Presentation
The following tables summarize the in-vitro and in-vivo efficacy of this compound.
Table 1: In-Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value |
| Receptor Binding | Rat Brain Cortex | IC50 (5-HT2) | 0.8 nM |
| Human Cloned Receptors | IC50 (5-HT2A) | 3.0 nM | |
| IC50 (5-HT2B) | 14.5 nM | ||
| IC50 (5-HT2C) | 5.0 nM | ||
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | EC50 | 289 ± 80 nM |
| Human Trabecular Meshwork (h-TM) | EC50 | 254 ± 50 nM | |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | EC50 | 140 ± 23 nM |
| Human Trabecular Meshwork (h-TM) | EC50 | 38 ± 8 nM |
Table 2: In-Vivo IOP Lowering Efficacy of this compound in Conscious Ocular Hypertensive Cynomolgus Monkeys
| Dose (µg) | Maximum IOP Reduction (%) | Time to Maximum Effect (hours) |
| 300 | 33% | Not Specified |
Experimental Protocols
In-Vivo IOP Efficacy Study in Conscious Ocular Hypertensive Cynomolgus Monkeys
This protocol describes the induction of ocular hypertension and the subsequent evaluation of topically administered this compound.
1.1. Animal Model
-
Species: Cynomolgus monkeys (Macaca fascicularis) of either sex.
-
Health Status: Animals should be healthy and free of any ocular abnormalities prior to the study.
-
Housing: Monkeys are housed under standardized conditions with a 12-hour light/dark cycle.[4]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
1.2. Induction of Ocular Hypertension
Ocular hypertension is induced in one eye of each monkey using argon laser photocoagulation of the trabecular meshwork.[4]
-
Anesthesia: Animals are anesthetized for the laser procedure. A common regimen is a combination of ketamine and xylazine.[5]
-
Laser Treatment: A laser lens is placed on the cornea, and approximately 50-75 laser spots are applied to 360 degrees of the trabecular meshwork.
-
Post-operative Care: Topical antibiotics and corticosteroids are administered to the treated eye to prevent infection and control inflammation.
-
IOP Monitoring: IOP is monitored daily or every other day until a stable, elevated IOP is achieved (typically >25 mmHg). This may take several weeks and may require additional laser treatments.
1.3. Drug Formulation and Administration
-
Formulation: this compound is formulated as a sterile, buffered, isotonic ophthalmic solution. A stabilized formulation may include antioxidants such as sodium thiosulfate.[6] The vehicle control should consist of the same formulation without the active pharmaceutical ingredient.
-
Dosing: A single drop (typically 25-50 µL) of the this compound solution or vehicle is administered topically to the hypertensive eye.
1.4. Intraocular Pressure Measurement
-
Instrumentation: A calibrated pneumatonometer or a rebound tonometer is used for IOP measurements in conscious monkeys.[7][8]
-
Procedure:
-
The monkey is gently restrained in a primate chair.
-
A topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) is applied to the cornea.
-
The tonometer probe is gently applied to the central cornea to obtain an IOP reading.
-
At least three independent readings are taken and averaged for each time point.
-
-
Measurement Schedule:
-
Baseline: IOP is measured prior to drug administration (time 0).
-
Post-dose: IOP is measured at regular intervals, for example, at 1, 2, 4, 6, 8, and 24 hours after drug administration, to determine the time course of the IOP-lowering effect.[7]
-
Experimental Workflow for In-Vivo Efficacy Study
Caption: Experimental workflow for in-vivo efficacy testing.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preclinical evaluation of this compound's efficacy in lowering intraocular pressure in a relevant non-human primate model. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data essential for the further development of this promising ocular hypotensive agent.
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Human trabecular meshwork cells express functional serotonin-2A (5HT2A) receptors: role in IOP reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A comparative study on intraocular pressure under various anesthetics in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060073172A1 - Stabilized ophthalmic solution for the treatment of glaucoma and lowering intraocular pressure - Google Patents [patents.google.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AL-34662 in DMSO: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of AL-34662 when using Dimethyl Sulfoxide (DMSO) as a solvent. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: How stable is this compound in DMSO solution?
While the chemical is stated to be stable, the long-term stability of this compound in DMSO has not been specifically reported. The stability of a compound in DMSO can be influenced by several factors including storage temperature, water content in the DMSO, light exposure, and the number of freeze-thaw cycles. General studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored properly at low temperatures (e.g., -20°C or -80°C) in anhydrous DMSO. However, some degradation can occur over time, with one study indicating that approximately 50% of samples in DMSO degraded over 12 months when stored at ambient temperature. Therefore, it is highly recommended to assess the stability of your this compound stock solutions under your specific storage conditions.
Q3: What are the recommended storage conditions for this compound in DMSO?
To maximize the stability of this compound in DMSO stock solutions, the following storage conditions are recommended:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
DMSO Quality: Use anhydrous, high-purity DMSO to minimize water-related degradation.
-
Light Exposure: Protect the solution from light by using amber vials or by wrapping the vials in foil.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
Q4: Can DMSO interfere with my experiments involving this compound?
Yes, DMSO can interfere with certain biological assays. For instance, it has been reported to act as an antagonist in some scintillation proximity assays. Researchers should always run appropriate vehicle controls (DMSO without the compound) in their experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in this compound DMSO stock solution after thawing. | The concentration of this compound may exceed its solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the stock solution may be supersaturated. Consider preparing a new stock at a lower concentration. |
| Inconsistent experimental results using the same this compound stock solution. | The compound may be degrading over time or with repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Perform a stability study on your stock solution to determine its shelf-life under your storage conditions. Use single-use aliquots to avoid multiple freeze-thaw cycles. |
| Unexpected biological activity in control wells (vehicle only). | The concentration of DMSO in the final assay may be too high, causing solvent-specific effects. | Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells. Always include a vehicle control to monitor for any solvent-induced effects. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol provides a general method to estimate the kinetic solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Vortex the solution vigorously for 10-15 minutes to ensure maximum dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a standard curve. This concentration represents the estimated solubility.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of an this compound DMSO stock solution over time using HPLC.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC system with a suitable column and detector
-
Incubators or freezers for desired storage temperatures
-
Amber vials
Methodology:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to obtain the initial peak area (Time 0).
-
Dispense aliquots of the stock solution into amber vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature and vortex gently.
-
Analyze the sample by HPLC under the same conditions as the Time 0 sample.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the Time 0 peak area.
-
Plot the percentage of compound remaining versus time for each storage condition to determine the degradation rate.
Data Presentation
Researchers should maintain a clear record of their solubility and stability data. The following table templates can be used to organize experimental findings.
Table 1: Solubility of this compound in DMSO
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| DMSO | 25 | [Enter experimental value] | [Enter experimental value] | HPLC |
| DMSO | 37 | [Enter experimental value] | [Enter experimental value] | UV-Vis |
Table 2: Stability of this compound in DMSO (10 mM Stock)
| Storage Condition | Time Point | % Remaining | Notes |
| Room Temperature | 1 Week | [Enter experimental value] | |
| Room Temperature | 4 Weeks | [Enter experimental value] | |
| 4°C | 4 Weeks | [Enter experimental value] | |
| 4°C | 12 Weeks | [Enter experimental value] | |
| -20°C | 4 Weeks | [Enter experimental value] | |
| -20°C | 12 Weeks | [Enter experimental value] | |
| -80°C | 12 Weeks | [Enter experimental value] |
Signaling Pathways of this compound
This compound is an agonist of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor can initiate two primary signaling pathways: the Gq/11 pathway and the β-arrestin pathway.
Caption: this compound activates the 5-HT2A receptor, leading to Gq protein activation and downstream signaling.
Caption: The β-arrestin pathway is also engaged by the activated 5-HT2A receptor, leading to different cellular outcomes.
Caption: A simplified workflow for assessing the stability of this compound in DMSO.
potential off-target effects of AL-34662
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AL-34662 in experimental settings. The information is designed to help address specific issues that may arise during research and to provide clarity on the compound's known mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective serotonin-2 (5-HT2) receptor agonist.[1][2] It exhibits high affinity for all three 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[1] Its primary on-target effect is the activation of these receptors, which are G-protein coupled receptors (GPCRs) that couple to Gq/11. This activation stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.[1][3]
Q2: What are the known on-target binding affinities and functional potencies of this compound?
A2: this compound has been characterized in several in vitro assays. The following table summarizes its known binding affinities (IC50) and functional potencies (EC50).
| Target | Assay Type | Species/System | Value (nM) | Reference |
| 5-HT2 Receptor | Radioligand Binding | Rat & Human | IC50: 0.8 - 1.5 | [1] |
| 5-HT2A Receptor | Radioligand Binding | Cloned Human | IC50: 3 - 14.5 | [1] |
| 5-HT2B Receptor | Radioligand Binding | Cloned Human | IC50: 3 - 14.5 | [1] |
| 5-HT2C Receptor | Radioligand Binding | Cloned Human | IC50: 3 - 14.5 | [1] |
| 5-HT2A Function | Phosphoinositide Turnover | Human Ciliary Muscle | EC50: 289 ± 80 | [1] |
| 5-HT2A Function | Phosphoinositide Turnover | Human Trabecular Meshwork | EC50: 254 ± 50 | [1] |
| 5-HT2A Function | Intracellular Ca2+ Mobilization | Human Ciliary Muscle | EC50: 140 ± 23 | [1] |
| 5-HT2A Function | Intracellular Ca2+ Mobilization | Human Trabecular Meshwork | EC50: 38 ± 8 | [1] |
Q3: Has this compound been screened for off-target activities?
Q4: My experimental results are inconsistent with 5-HT2 receptor activation. What could be the cause?
A4: If you observe unexpected results, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the stability and purity of your this compound stock. The compound is known to have greater solution stability than some earlier tryptamine (B22526) analogues.[2]
-
Concentration-Response Curve: Perform a full concentration-response curve. Unexpected effects may manifest only at high concentrations due to potential weak interactions with other targets.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by the intended target, pre-treat your system with a selective 5-HT2A antagonist (e.g., M-100907), a 5-HT2B antagonist, or a 5-HT2C antagonist.[1] If the antagonist blocks the effect of this compound, it confirms on-target action.
-
Consider Off-Target Effects: If the effect persists in the presence of 5-HT2 antagonists, it may be due to an off-target interaction. 5-HT2 agonists as a class can sometimes show cross-reactivity with other biogenic amine receptors (e.g., other serotonin (B10506) receptors, adrenergic, or dopaminergic receptors) at higher concentrations.
Troubleshooting Guides
Issue 1: Lower-than-Expected Potency in Cellular Assays
-
Possible Cause 1: Cell Line Receptor Expression: The expression level of 5-HT2 receptors in your cell line may be low.
-
Solution: Verify 5-HT2A, 5-HT2B, and 5-HT2C mRNA or protein expression in your cell model using RT-qPCR or Western blot.
-
-
Possible Cause 2: Assay Sensitivity: Your functional assay (e.g., calcium flux) may not be sensitive enough to detect the response.
-
Solution: Optimize assay conditions (e.g., cell density, dye loading for calcium assays). Consider a more proximal signaling assay, such as a phosphoinositide turnover assay.
-
-
Possible Cause 3: Compound Degradation: The compound may have degraded in your experimental buffer or due to improper storage.
-
Solution: Prepare fresh dilutions from a validated stock solution for each experiment. Store stock solutions as recommended by the supplier.
-
Issue 2: Unexpected Phenotypic Response Not Blocked by 5-HT2 Antagonists
-
Possible Cause: Potential Off-Target Activity. While this compound is highly selective for 5-HT2 receptors, at supra-physiological concentrations, interactions with other receptors cannot be completely excluded based on the pharmacology of the broader class of 5-HT agonists.
-
Troubleshooting Steps:
-
Literature Review: Search for known off-target profiles of structurally similar indazole-based or aminopropyl-containing compounds.
-
Broad Antagonist Screen: Use a panel of antagonists for other common GPCR targets, such as other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT7), adrenergic receptors (α1, α2, β), and dopamine (B1211576) receptors (D1, D2).
-
Commercial Screening Service: If the off-target effect is critical to your research, consider submitting this compound to a commercial service for broad pharmacological profiling against a standard panel of receptors and enzymes.
-
-
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the primary signaling pathway for this compound and a logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: AL-34662 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AL-34662 in in vitro assays. The information is designed to assist in optimizing experimental workflows and resolving common issues.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective serotonin-2 (5-HT2) receptor agonist.[1] It exhibits high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes.[2] Its primary mechanism of action involves the activation of Gq/11 G-protein-coupled receptors, which stimulates the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] Subsequently, IP3 triggers the release of intracellular calcium ([Ca2+]i).[1][2]
Q2: What are the key in vitro assays used to characterize the activity of this compound?
A2: The key in vitro assays for this compound focus on its activity as a 5-HT2 receptor agonist. These include:
-
Phosphoinositide Turnover Assays: To measure the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
-
Intracellular Calcium Mobilization Assays: To detect the transient increase in cytosolic calcium concentration following receptor activation.[1]
-
Receptor Binding Assays: To determine the affinity of this compound for 5-HT2 receptors.
Q3: Which cell lines are recommended for studying this compound in vitro?
A3: For ocular research, primary human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells are the most relevant as they endogenously express 5-HT2A receptors.[1] For more generalized studies and high-throughput screening, Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are commonly used.
II. Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Assay Type | Receptor/Cell Line | Parameter | Value | Reference |
| Receptor Binding | Rat 5-HT2 | IC50 | 0.8-1.5 nM | [1] |
| Human 5-HT2 | IC50 | 0.8-1.5 nM | [1] | |
| Cloned Human 5-HT2A | IC50 | 3-14.5 nM | [1] | |
| Cloned Human 5-HT2B | IC50 | 3-14.5 nM | [1] | |
| Cloned Human 5-HT2C | IC50 | 3-14.5 nM | [1] | |
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | EC50 | 289 ± 80 nM | [1] |
| Human Trabecular Meshwork (h-TM) | EC50 | 254 ± 50 nM | [1] | |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | EC50 | 140 ± 23 nM | [1] |
| Human Trabecular Meshwork (h-TM) | EC50 | 38 ± 8 nM | [1] |
III. Experimental Protocols & Methodologies
A. Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of this compound-induced calcium flux using a fluorescent indicator like Fluo-4 AM.
-
Cell Culture:
-
Plate human trabecular meshwork (h-TM) or ciliary muscle (h-CM) cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Culture overnight in the appropriate growth medium.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.
-
Use a fluorescence microplate reader with automated injection capabilities (e.g., FlexStation) to add the this compound solution to the wells.
-
-
Data Acquisition:
-
Monitor fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the addition of this compound.
-
Record data at regular intervals to capture the peak fluorescence response.
-
B. Phosphoinositide Turnover Assay (IP1 Accumulation)
This protocol describes the measurement of inositol monophosphate (IP1) accumulation as an indicator of Gq-coupled receptor activation.
-
Cell Culture and Stimulation:
-
Seed cells (e.g., CHO-K1 cells expressing the 5-HT2A receptor) in a 96-well plate.
-
After reaching the desired confluency, replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and incubate.
-
Add varying concentrations of this compound or a vehicle control to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells using the lysis buffer provided in a commercial IP-One HTRF assay kit.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.
-
Incubate at room temperature for at least 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence.
-
Calculate the ratio of the acceptor and donor fluorescence signals to determine the amount of IP1 produced.
-
IV. Troubleshooting Guides
A. Intracellular Calcium Mobilization Assays
Q: I am observing a high background fluorescence signal.
A:
-
Incomplete removal of extracellular dye: Ensure thorough washing of the cell monolayer after dye loading to remove any residual Fluo-4 AM that has not been taken up by the cells.
-
Cell health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to higher baseline calcium levels and fluorescence. Ensure cells are healthy and at an appropriate confluency.
-
Autofluorescence: Some culture media components can be autofluorescent. Use a phenol (B47542) red-free medium for the assay.
Q: The response to this compound is weak or absent.
A:
-
Receptor expression: Confirm the expression of the target 5-HT2 receptor in your cell line, especially if using primary cells or a new transfected cell line.
-
This compound degradation: Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution.
-
Dye loading issues: Optimize the dye loading time and concentration for your specific cell type. Inadequate loading will result in a poor signal.
-
Cell density: The optimal cell density should be determined for each cell line to ensure a robust signal.
Q: I am seeing a high degree of variability between wells.
A:
-
Uneven cell plating: Ensure a uniform cell suspension when plating to achieve consistent cell numbers in each well.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate addition of dye, buffer, and compound.
-
Temperature fluctuations: Maintain a stable temperature during the assay, as calcium signaling can be temperature-sensitive.
B. Phosphoinositide Turnover Assays
Q: My baseline IP1 levels are high.
A:
-
Serum in the stimulation buffer: Serum contains growth factors that can activate Gq-coupled receptors, leading to high basal IP1 levels. Ensure the stimulation buffer is serum-free.
-
Cell stress: Over-confluent or stressed cells may have elevated basal signaling. Plate cells at an optimal density and handle them gently.
Q: The signal-to-noise ratio is low.
A:
-
Insufficient stimulation time: Optimize the incubation time with this compound to allow for sufficient IP1 accumulation.
-
LiCl concentration: Ensure the concentration of LiCl is optimal for inhibiting IP1 degradation without causing cellular toxicity.
-
Cell number: A low cell number will result in a weak signal. Titrate the cell number to find the optimal density for your assay.
Q: I am observing inconsistent results across experiments.
A:
-
Reagent variability: Use reagents from the same lot for a series of experiments to minimize variability.
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
-
Incubation times and temperatures: Strictly adhere to the protocol's incubation times and temperatures to ensure reproducibility.
V. Visualizations
Caption: this compound Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Technical Support Center: Optimizing AL-34662 Concentration for In Vivo Studies
Welcome to the technical support center for AL-34662. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective serotonin-2 (5-HT2) receptor agonist. It demonstrates high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its primary therapeutic application is as an ocular hypotensive agent for the potential treatment of glaucoma. The mechanism of action involves the stimulation of phosphoinositide turnover and the mobilization of intracellular calcium ([Ca2+]i) in human ciliary muscle (h-CM) and trabecular meshwork (h-TM) cells.[1] This signaling cascade is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). This compound is designed as a peripherally selective agent to minimize central nervous system (CNS) effects.[2]
Q2: What is the recommended starting concentration of this compound for in vivo studies?
A2: Based on preclinical studies in conscious ocular hypertensive cynomolgus monkeys, a topical ocular dose of 300 µg of this compound has been shown to be efficacious, resulting in a 33% reduction in IOP.[1][3][4] For initial dose-ranging studies, it is advisable to test a range of concentrations around this effective dose to determine the optimal concentration for your specific animal model and experimental conditions.
Q3: How should this compound be formulated for topical ocular administration?
A3: For preclinical studies, this compound is typically formulated in a sterile, buffered ophthalmic solution. The vehicle should be isotonic and buffered to a pH compatible with the ocular surface (typically pH 6.8-7.8) to minimize irritation. It is crucial to ensure the solubility of this compound in the chosen vehicle. If solubility is an issue, formulation strategies such as the use of co-solvents (e.g., a low percentage of DMSO, ensuring it is within acceptable limits for ocular use) or cyclodextrins may be considered. Always perform a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Q4: What are the expected side effects of this compound in in vivo studies?
A4: this compound is reported to cause minimal ocular discomfort and hyperemia (redness) in rabbit and guinea pig eyes.[1] As a 5-HT2A receptor agonist, there is a theoretical potential for systemic side effects if significant systemic absorption occurs, although this compound is designed to be peripherally selective.[2] Potential systemic side effects associated with 5-HT2A agonism could include cardiovascular effects or behavioral changes.[5] Close monitoring of animals for any signs of local irritation or systemic distress is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Reducing Intraocular Pressure (IOP)
| Potential Cause | Troubleshooting Step |
| Improper Drug Administration | Ensure consistent and accurate topical application. For rodents, a micropipette delivering a small, precise volume (e.g., 5-10 µL) to the conjunctival sac is recommended. For larger animals like rabbits or monkeys, ensure the drop is instilled correctly and not immediately blinked out. |
| Incorrect Animal Model | The ocular hypertensive cynomolgus monkey model has shown good responsiveness to this compound.[1][3][4] Responsiveness can vary between species; for example, 5-HT2 agonists are reportedly inactive in ocular normotensive cats and rabbits for IOP reduction.[3] |
| Suboptimal Drug Concentration | Perform a dose-response study to determine the optimal concentration of this compound for your specific model. The effective dose may vary based on the species and the method of inducing ocular hypertension. |
| Formulation Issues | Check the pH and osmolarity of your formulation to ensure it is not causing irritation and subsequent rapid clearance of the drug. Confirm the stability of this compound in your vehicle under your storage conditions. |
| Tachyphylaxis | Repeated administration of agonists can sometimes lead to receptor desensitization and reduced efficacy (tachyphylaxis). If you are conducting a multi-dose study, consider the dosing interval and include appropriate washout periods if necessary. |
Issue 2: Significant Ocular Irritation or Inflammation Observed
| Potential Cause | Troubleshooting Step |
| Formulation Vehicle | The vehicle itself may be causing irritation. Ensure the pH, osmolarity, and any excipients are appropriate for ocular use. Run a vehicle-only control group to isolate the effect of the formulation. |
| High Drug Concentration | The concentration of this compound may be too high, leading to local toxicity. Test lower concentrations to find a balance between efficacy and tolerability. |
| Contamination | Ensure your formulation is sterile to prevent bacterial contamination, which can cause significant ocular inflammation. |
| Underlying Condition of the Animal | Pre-screen animals to ensure they do not have any pre-existing ocular surface disease that could be exacerbated by the drug or vehicle. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value |
| 5-HT2 Receptor Binding | Rat and Human | IC50 | 0.8 - 1.5 nM[1] |
| Cloned Human 5-HT2A-C Receptors | - | IC50 | 3 - 14.5 nM[1] |
| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | EC50 | 289 ± 80 nM[1] |
| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | EC50 | 254 ± 50 nM[1] |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | EC50 | 140 ± 23 nM[1] |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | EC50 | 38 ± 8 nM[1] |
Table 2: Representative In Vivo Efficacy of this compound
| Animal Model | Dose | Effect on IOP |
| Conscious Ocular Hypertensive Cynomolgus Monkey | 300 µg (topical) | 33% reduction[1][3][4] |
Table 3: Representative Pharmacokinetic Parameters of a Topical Ocular Hypotensive Agent (Latanoprost) in Cynomolgus Monkeys
This data is provided as a representative example as specific pharmacokinetic data for this compound is not publicly available.
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~10 minutes post-topical administration[6] |
| Elimination Half-life (t1/2) of Active Metabolite in Plasma | ~13 minutes[7] |
| Metabolism | Rapid and complete hydrolysis of the ester prodrug to the active acid form.[6][7] |
| Primary Route of Elimination | Renal (urine) and fecal excretion of metabolites.[7] |
Table 4: Representative Toxicology Profile of a Topical Ocular Hypotensive Agent (Travoprost) in Animal Models
This data is provided as a representative example as a detailed toxicology profile for this compound is not publicly available.
| Study Type | Species | Findings |
| Ocular Irritation | Rabbit | Mild and transient conjunctival congestion and discharge at high doses.[8] |
| Systemic Toxicity (90-day study) | Dog | No test article-related systemic effects observed with a sustained-release punctum plug.[9] |
| Reproductive and Developmental Toxicity | Animal studies | Adverse effects observed at exposure levels similar to clinical exposure.[10] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in the Cynomolgus Monkey Model
This protocol is a summary of established methods for inducing chronic ocular hypertension (COHT) in non-human primates.
-
Animal Selection and Baseline Measurements:
-
Select healthy adult cynomolgus or rhesus monkeys.
-
Conduct a thorough ophthalmological examination, including baseline intraocular pressure (IOP) measurements using a calibrated tonometer (e.g., Tono-Pen, TonoVet), slit-lamp biomicroscopy, and fundus photography.[11]
-
-
Anesthesia and Pupil Constriction:
-
Anesthetize the monkey following approved institutional protocols.
-
Instill a miotic agent (e.g., 1% pilocarpine (B147212) eye drops) to constrict the pupil and expose the trabecular meshwork.[11]
-
-
Laser Photocoagulation:
-
Place a goniolens on the cornea.
-
Using an argon laser, apply laser spots to the trabecular meshwork over 180-360 degrees.[12]
-
Laser parameters (spot size, duration, power) should be optimized to induce a sustained elevation in IOP without excessive inflammation.
-
-
Post-Procedure Monitoring and IOP Confirmation:
-
Administer topical antibiotics and corticosteroids as needed to manage inflammation.
-
Monitor IOP regularly (e.g., daily for the first week, then weekly) until a stable, elevated IOP is achieved. This may take several weeks and may require multiple laser sessions.[12]
-
The COHT model is considered successful when a consistent and significant increase in IOP from baseline is maintained.
-
Protocol 2: Evaluation of this compound Efficacy in the COHT Monkey Model
-
Animal Acclimatization and Baseline IOP:
-
Acclimatize the COHT monkeys to the experimental procedures to minimize stress-induced IOP fluctuations.
-
On the day of the experiment, measure baseline IOP in both eyes.
-
-
Topical Administration of this compound:
-
Randomly assign animals to treatment groups (e.g., vehicle control, different concentrations of this compound).
-
Instill a precise volume (e.g., 25-50 µL) of the test article into the conjunctival sac of one eye. The contralateral eye can serve as a control or receive the vehicle.
-
-
IOP Monitoring:
-
Measure IOP at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and duration of action.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the this compound-treated eyes to the vehicle-treated eyes using appropriate statistical methods.
-
Mandatory Visualizations
References
- 1. Pharmacokinetics of topically applied ophthalmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro toxicology study of travoprost polyquad-preserved, travoprost BAK-preserved, and latanoprost BAK-preserved ophthalmic solutions on human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. verification.fda.gov.ph [verification.fda.gov.ph]
- 11. karger.com [karger.com]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Technical Support Center: AL-34662 Antagonist Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate antagonist for control experiments involving the 5-HT2 receptor agonist, AL-34662.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the serotonin-2 (5-HT2) family of receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2] Its primary mechanism of action involves the activation of Gq/11 G-protein-coupled receptors, leading to the stimulation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a key signaling event mediating the cellular effects of this compound.[1][3]
Q2: Why is a control experiment with an antagonist necessary when working with this compound?
A control experiment using a specific antagonist is crucial to demonstrate that the observed effects of this compound are indeed mediated by its intended target, the 5-HT2 receptors. By showing that a selective 5-HT2 receptor antagonist can block the effects of this compound, researchers can confirm the specificity of their experimental findings and rule out off-target effects.
Q3: Which antagonist is recommended for blocking the effects of this compound?
For specific antagonism of this compound-induced effects, M-100907 is the most highly recommended antagonist.[1][3] It is a potent and highly selective 5-HT2A receptor antagonist.[4][5][6][7] Since this compound's functional responses are predominantly mediated by the 5-HT2A receptor, M-100907 effectively blocks its activity.[1][2][3]
Q4: Are there other antagonists that can be used?
While M-100907 is the preferred choice, other antagonists can be considered depending on the experimental goals. However, they may be less potent or less selective for the 5-HT2A receptor compared to M-100907.[1]
-
Ketanserin: A selective 5-HT2A receptor antagonist, though it may also have some affinity for other receptors.[1][2][3][8][9]
-
SB-242084: A selective 5-HT2C receptor antagonist with lower affinity for 5-HT2A and 5-HT2B receptors.[10][11][12][13][14] It is useful for dissecting the involvement of the 5-HT2C receptor subtype.
-
RS-127445: A 5-HT2B receptor antagonist.[1]
-
RS-102221: A 5-HT2C receptor antagonist.[1]
Troubleshooting Guide
Issue: The chosen antagonist does not completely block the effect of this compound.
-
Possible Cause 1: Insufficient Antagonist Concentration. The concentration of the antagonist may be too low to effectively compete with this compound at the receptor binding site.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the antagonist required to fully inhibit the this compound-induced response. Refer to the IC50 values in the data table below for guidance.
-
-
Possible Cause 2: Involvement of Multiple 5-HT2 Receptor Subtypes. this compound is an agonist for 5-HT2A, 5-HT2B, and 5-HT2C receptors. If your experimental system expresses multiple subtypes, a highly selective antagonist for a single subtype (e.g., M-100907 for 5-HT2A) may not block the effects mediated by other subtypes.
-
Solution: Consider using a combination of selective antagonists for the different 5-HT2 subtypes or a non-selective 5-HT2 antagonist if the goal is to block all 5-HT2-mediated effects.
-
-
Possible Cause 3: Off-Target Effects of this compound. While this compound is reported to be selective for 5-HT2 receptors, at very high concentrations, the possibility of off-target effects cannot be entirely excluded.
-
Solution: Use the lowest effective concentration of this compound in your experiments. Confirm the expression of 5-HT2 receptors in your experimental system.
-
Data Presentation: Antagonist Potency
The following table summarizes the potency of various antagonists against 5-HT2 receptors, which can aid in selecting the appropriate antagonist and determining the effective concentration for your experiments.
| Antagonist | Target Receptor(s) | Potency (IC50/pKi) | Reference(s) |
| M-100907 | 5-HT2A | IC50 = 1.8 ± 0.7 nM | [1][3] |
| Ketanserin | 5-HT2A | pKi = 8.8 | |
| SB-242084 | 5-HT2C > 5-HT2B > 5-HT2A | pKi = 9.0 (5-HT2C), 7.0 (5-HT2B), 6.8 (5-HT2A) | [12] |
| RS-127445 | 5-HT2B | IC50 > 10 µM | [1] |
| RS-102221 | 5-HT2C | IC50 > 1 µM | [1] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of 5-HT2 receptors by this compound.
Materials:
-
Cells expressing the 5-HT2 receptor of interest (e.g., HEK293-5HT2A)
-
This compound
-
Selected Antagonist (e.g., M-100907)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[15][16]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Antagonist Pre-incubation:
-
For antagonist experiments, add the desired concentration of the antagonist to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Addition and Signal Detection:
-
Add this compound to the wells to achieve the desired final concentration.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the dose-response curve for this compound in the presence and absence of the antagonist.
-
Phosphoinositide Turnover Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of 5-HT2 receptor activation.
Materials:
-
Cells expressing the 5-HT2 receptor
-
[³H]-myo-inositol
-
This compound
-
Selected Antagonist
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.[17]
-
-
Antagonist Pre-incubation:
-
Wash the cells and pre-incubate with the selected antagonist in a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Agonist Stimulation:
-
Add this compound and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the samples to Dowex anion-exchange columns to separate the inositol phosphates.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [³H]-inositol phosphates produced in response to this compound in the presence and absence of the antagonist.
-
Visualizations
Caption: Signaling pathway of this compound and its antagonism by M-100907.
Caption: Workflow for a calcium mobilization assay with an antagonist.
Caption: Logic for selecting an appropriate antagonist for this compound.
References
- 1. Ketanserin tartrate | 5-HT2A Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. [scholars.duke.edu]
- 9. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SB 242084 | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 11. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SB 242084 hydrochloride, 5-HT2C antagonist (CAS 1260505-34-7) | Abcam [abcam.com]
- 13. rndsystems.com [rndsystems.com]
- 14. SB-242084 - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AL-34662 Cytotoxicity Assessment in Ocular Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic potential of AL-34662 in ocular cells. Here you will find frequently asked questions and troubleshooting guides to assist with your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in ocular cells?
A1: this compound is a potent and selective 5-HT2 receptor agonist.[1][2] It exhibits high affinity for cloned human 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] In human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells, this compound stimulates phosphoinositide turnover and mobilizes intracellular calcium ([Ca2+]i), indicating its role as a full agonist, similar to serotonin (B10506) (5-HT).[1] The effects of this compound in these cells are potently antagonized by the 5-HT2A-antagonist M-100907.[1]
Q2: Is cytotoxicity an expected outcome when treating ocular cells with this compound?
A2: While this compound is designed as a selective 5-HT2 receptor agonist to lower intraocular pressure, high concentrations or prolonged exposure could potentially lead to cytotoxicity.[1][2] Cytotoxicity can arise from on-target effects (overstimulation of 5-HT2 receptors) or off-target effects. Some level of cytotoxicity might be observed, especially at concentrations significantly higher than the effective dose for its therapeutic action. Unexpectedly high cytotoxicity at low concentrations warrants further investigation.
Q3: Which ocular cell lines are most relevant for assessing the cytotoxicity of this compound?
A3: Based on its mechanism of action, the most relevant human ocular cell lines for cytotoxicity studies of this compound would be:
-
Human Ciliary Muscle (h-CM) cells: These cells are directly targeted by this compound to modulate aqueous humor dynamics.[1]
-
Human Trabecular Meshwork (h-TM) cells: These cells are also a primary target for this compound.[1]
-
Human Corneal Epithelial Cells (HCEC): These cells form the outer barrier of the eye and are important for assessing ocular surface toxicity.[3][4]
-
Retinal Pigment Epithelial (RPE) cells: To evaluate potential posterior segment toxicity.
Commercially available cell lines such as Statens Seruminstitut Rabbit Cornea (SIRC) cells or human conjunctival cells (Chang) can also be used for initial screening.[3]
Q4: What are the standard in vitro assays to assess the cytotoxicity of this compound in ocular cells?
A4: A variety of well-established in vitro assays can be used to evaluate the cytotoxicity of this compound. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the activity of mitochondrial dehydrogenases.[3][5]
-
WST-1 Assay: Similar to the MTT assay, this provides a measure of cell viability.[3]
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.[5]
-
Cell Counting with Trypan Blue: A straightforward method to determine the number of viable cells based on membrane exclusion of the dye.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step | Reference |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. | [6] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. For 96-well plates, consider using a multichannel pipette for adding reagents. | [7] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. Avoid using the outermost wells or fill them with sterile PBS or media. | [8] |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations. | |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles when adding reagents. | [6] |
Issue 2: Unexpectedly High Cytotoxicity at All Concentrations
If this compound appears highly toxic even at the lowest concentrations, consider the following:
| Potential Cause | Troubleshooting Step | Reference |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells. Run a solvent-only control. | [5] |
| Incorrect Compound Concentration | Verify the stock solution concentration and all dilution calculations. Prepare fresh dilutions from the stock. | [5] |
| Cell Culture Health | Use cells that are in the logarithmic growth phase and have a low passage number. Visually inspect cells for signs of stress or contamination before starting the experiment. | [5] |
| Contamination | Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures. | [5] |
Issue 3: No Observable Cytotoxicity
If this compound does not show any cytotoxic effects, even at high concentrations, consider these points:
| Potential Cause | Troubleshooting Step | Reference |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using a more sensitive or mechanistically different assay. | [9] |
| Short Incubation Time | The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours). | [5] |
| Compound Instability | The compound may be degrading in the culture medium over the incubation period. Assess the stability of this compound under your experimental conditions. | [5] |
| High Cell Density | A high cell number can mask cytotoxic effects. Optimize the cell seeding density for your assay. | [6] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed ocular cells (e.g., h-TM, h-CM) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Annexin V-FITC/PI Apoptosis Assay Protocol
-
Cell Treatment: Culture ocular cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[5]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[5]
Visualizations
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity studies in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reddit.com [reddit.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nelsonlabs.com [nelsonlabs.com]
long-term stability of AL-34662 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability of the selective 5-HT2A receptor agonist, AL-34662, in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
Proper storage is critical to maintaining the integrity and activity of this compound.
Solid Form: When supplied as a crystalline solid, this compound should be stored at -20°C for long-term stability, where it is expected to be stable for at least two years.[1] For shorter periods, it can be stored at 4°C for up to two years or at -20°C for up to three years.[2]
In Solution: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2][3] For maximal stability, storage at -80°C is recommended, where it can be kept for up to six months.[2] If stored at -20°C, the solution should be used within one month.[2] It is not recommended to store aqueous solutions for more than one day.[1]
Q2: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1]
-
DMSO and DMF: Solubility is approximately 10 mg/mL.[1] When using DMSO, it is advisable to use a fresh, unopened vial as it is hygroscopic, which can impact solubility.[2]
-
Ethanol: Solubility is approximately 1 mg/mL.[1]
For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] Using this method, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[1]
Q3: Is this compound stable in aqueous solutions?
Generally, 5-HT2 receptor-active serotonergic compounds like this compound are not chemically stable in aqueous solutions at or near neutral pH.[4] It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[1] For ophthalmic formulations, stabilizers such as sodium thiosulfate (B1220275) pentahydrate have been shown to prolong the stability of this compound in aqueous solutions.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Solubility limit exceeded at lower temperatures.- Inappropriate solvent for cryogenic storage. | - Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution.[6]- Consider preparing a more dilute stock solution.[7]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3][6] |
| Inconsistent experimental results or loss of compound activity | - Degradation of this compound in solution due to improper storage or handling.- Inconsistent solution preparation. | - Prepare fresh solutions for each experiment, especially for aqueous working solutions.[7]- Adhere strictly to recommended storage temperatures (-80°C for long-term) and aliquot stock solutions.[2][6]- Standardize the protocol for solution preparation.[7] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation. | - This indicates the formation of degradation products.[7]- To mitigate, protect solutions from light by using amber vials or wrapping containers in foil.[6]- For oxygen-sensitive compounds, purge the headspace of the storage vial with an inert gas like argon or nitrogen.[1][6] |
| Color change in the solution | - Chemical degradation or oxidation. | - This is often a sign of compound instability.[6]- Discard the solution and prepare a fresh stock from solid material.- Ensure storage conditions protect against light and air exposure.[6] |
Quantitative Stability Data Summary
| Form | Storage Temperature | Solvent | Duration of Stability | Reference |
| Solid (Powder) | -20°C | N/A | 3 years | [2] |
| Solid (Powder) | 4°C | N/A | 2 years | [2] |
| Solid (Crystalline) | -20°C | N/A | ≥ 2 years | [1] |
| Solution | -80°C | DMSO | 6 months | [2] |
| Solution | -20°C | DMSO | 1 month | [2] |
| Aqueous Solution | Not Recommended | Aqueous Buffer | ≤ 1 day | [1] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, high-purity DMSO[2]
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes[6]
-
Calibrated balance and precision pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 10 mM, add the appropriate volume based on the molecular weight of 191.2 g/mol ).
-
If necessary, use sonication to aid dissolution.[2]
-
Once fully dissolved, purge the headspace of the vial with an inert gas to displace oxygen.[1]
-
Seal the vial tightly.
-
Create single-use aliquots in amber or foil-wrapped polypropylene tubes to minimize freeze-thaw cycles and light exposure.[6]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Visualizations
Caption: Workflow for this compound solution preparation and use.
Caption: Key factors influencing the stability of this compound.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. medchemexpress.com [medchemexpress.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. US20060073172A1 - Stabilized ophthalmic solution for the treatment of glaucoma and lowering intraocular pressure - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of AL-34662 and Travoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two intraocular pressure (IOP)-lowering agents: AL-34662, a selective serotonin (B10506) 2 (5-HT2) receptor agonist, and travoprost (B1681362), a prostaglandin (B15479496) F2α (PGF2α) analog. The following sections present a summary of their performance in glaucoma models, detailed experimental protocols, and a visualization of their respective signaling pathways and a general experimental workflow.
Quantitative Data Summary
The following table summarizes the IOP-lowering efficacy of this compound and travoprost in ocular hypertensive cynomolgus monkeys, a relevant preclinical model for glaucoma research. It is important to note that this is an indirect comparison as the data is derived from separate studies.
| Compound | Animal Model | Baseline IOP (mmHg) | Treatment Dose | IOP Reduction | Reference |
| This compound | Conscious Ocular Hypertensive Cynomolgus Monkeys | Not explicitly stated | 300 µg (topical) | 33% | [1] |
| Travoprost | Ocular Hypertensive Cynomolgus Monkeys | 33.7 ± 13.2 | 0.004% solution (topical) | 23.4% (from 33.7 to 25.8 mmHg) | [2] |
Experimental Protocols
Induction of Ocular Hypertension in Cynomolgus Monkeys
A common method for inducing ocular hypertension in cynomolgus monkeys for preclinical glaucoma studies involves laser photocoagulation of the trabecular meshwork.[2][3] This procedure obstructs the aqueous humor outflow, leading to a sustained elevation of IOP. The laser treatment is typically performed and the IOP is allowed to stabilize over a period of several weeks to months before the commencement of efficacy studies.[2]
Drug Administration and IOP Measurement
-
This compound: In the study evaluating this compound, the compound was administered as a single topical dose of 300 µg to conscious ocular hypertensive cynomolgus monkeys.[1]
-
Travoprost: For the travoprost study, a 0.004% ophthalmic solution was administered topically to the eyes of ocular hypertensive cynomolgus monkeys.[2]
-
IOP Measurement: In both protocols, intraocular pressure is a key endpoint. IOP is typically measured at baseline before drug administration and at multiple time points post-administration to evaluate the onset and duration of the drug's effect. A tonometer is used for these measurements.[2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound is a potent and selective agonist for serotonin-2 (5-HT2) receptors.[1] Its IOP-lowering effect is believed to be mediated through the activation of these receptors in the ciliary muscle and trabecular meshwork. This activation stimulates phosphoinositide turnover and mobilizes intracellular calcium.[1] These downstream events are thought to increase the outflow of aqueous humor, thereby reducing intraocular pressure.
Signaling Pathway of Travoprost
Travoprost is a synthetic analog of prostaglandin F2α and acts as a selective agonist at the prostaglandin F (FP) receptor.[4] Upon topical administration, it is hydrolyzed to its active form, travoprost free acid. By binding to FP receptors in the ciliary muscle and trabecular meshwork, it increases the uveoscleral outflow of aqueous humor, which is the primary mechanism for its IOP-lowering effect.[4]
General Experimental Workflow for Preclinical Glaucoma Drug Efficacy Testing
The following diagram illustrates a generalized workflow for evaluating the efficacy of novel ocular hypotensive agents in a preclinical setting.
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AL-34662 and Pilocarpine for Glaucoma Management
A detailed examination of the mechanisms of action, receptor binding affinities, and functional data of the selective 5-HT2A agonist AL-34662 and the non-selective muscarinic agonist pilocarpine (B147212) in the context of intraocular pressure reduction.
This guide provides a comprehensive comparison of this compound and pilocarpine, two agents investigated for their utility in managing glaucoma. The core distinction lies in their pharmacological targets and mechanisms of action. This compound is a highly selective serotonin (B10506) 5-HT2A receptor agonist, representing a targeted therapeutic approach. In contrast, pilocarpine is a long-standing, non-selective muscarinic acetylcholine (B1216132) receptor agonist with a broader spectrum of activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed side-by-side analysis supported by available preclinical data.
Molecular and Functional Comparison
The fundamental difference between this compound and pilocarpine is their receptor selectivity. This compound specifically targets the serotonin 5-HT2 receptor family, with a high affinity for the 5-HT2A subtype, which is understood to mediate its ocular hypotensive effects.[1][2] Pilocarpine, conversely, acts on muscarinic acetylcholine receptors, primarily the M3 subtype in the eye, to induce its therapeutic effect.[3][4] This non-selective nature of pilocarpine can lead to a wider range of physiological effects.[4]
Receptor Binding Affinity
The binding affinities of this compound and pilocarpine for their respective primary receptors are summarized below. It is important to note that direct comparative studies under identical conditions are limited, and data for pilocarpine can vary due to its non-selective nature and the different experimental setups reported in the literature.
| Compound | Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound | Human 5-HT2A | - | Cloned Human Receptor | - | 14.5 | [2] |
| Human 5-HT2B | - | Cloned Human Receptor | - | 8.1 | [2] | |
| Human 5-HT2C | - | Cloned Human Receptor | - | 3.0 | [2] | |
| Rat 5-HT2 | - | Rat Brain | - | 0.8 | [1] | |
| Human 5-HT2 | - | - | - | 1.5 | [1] | |
| Pilocarpine | Human Muscarinic M1 | [3H]NMS | CHO Cells | - | ~2700 | [5] |
| Human Muscarinic M2 | - | Dog Atria | 2200 (low affinity) | - | [6] | |
| Human Muscarinic M3 | - | - | - | - | ||
| Rat Muscarinic M2 | - | Rat Brain | - | 14900 | [7] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Note that lower values indicate higher binding affinity.
Functional Activity
The functional potency of this compound and pilocarpine is demonstrated through their ability to stimulate downstream signaling pathways and elicit physiological responses, such as the reduction of intraocular pressure (IOP).
| Compound | Assay | Cell/Tissue Type | EC50 (nM) | Efficacy | Reference |
| This compound | Phosphoinositide Turnover | Human Ciliary Muscle | 289 ± 80 | - | [1] |
| Phosphoinositide Turnover | Human Trabecular Meshwork | 254 ± 50 | - | [1] | |
| Intracellular Ca2+ Mobilization | Human Ciliary Muscle | 140 ± 23 | Full Agonist | [1] | |
| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork | 38 ± 8 | Full Agonist | [1] | |
| Pilocarpine | Intracellular Ca2+ Mobilization | CHO-M1 Cells | ~18 | - | [8] |
EC50: Half-maximal effective concentration. Lower values indicate higher potency.
In Vivo Efficacy
Preclinical studies in a cynomolgus monkey model of ocular hypertension have demonstrated the efficacy of this compound in lowering IOP.
| Compound | Animal Model | Dose | IOP Reduction | Reference |
| This compound | Ocular Hypertensive Cynomolgus Monkey | 300 µg | 33% | [1] |
Signaling Pathways
The distinct receptor targets of this compound and pilocarpine lead to the activation of different intracellular signaling cascades, both of which ultimately result in a decrease in intraocular pressure.
This compound Signaling Pathway
This compound, as a 5-HT2A receptor agonist, activates the Gq protein-coupled receptor pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in cellular signaling.
Pilocarpine Signaling Pathway
Pilocarpine activates muscarinic M3 receptors, which are also coupled to Gq proteins. Similar to the 5-HT2A pathway, this initiates a cascade involving PLC, IP3, and an increase in intracellular calcium. This ultimately leads to the contraction of the ciliary muscle and iris sphincter, which enhances the outflow of aqueous humor and reduces IOP.
Experimental Protocols
The following sections outline the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells transfected with human 5-HT2A or muscarinic receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[9]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors or [3H]N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled test compound (this compound or pilocarpine).[10][11]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
Objective: To measure the ability of a compound to stimulate the production of inositol phosphates, a downstream marker of Gq protein activation.
General Protocol:
-
Cell Culture and Labeling: Human ciliary muscle or trabecular meshwork cells are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.[12]
-
Stimulation: The cells are then treated with varying concentrations of the test compound (this compound).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in each fraction is determined by scintillation counting.
-
Data Analysis: The data are used to construct a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to receptor activation.
General Protocol:
-
Cell Culture: Human ciliary muscle or trabecular meshwork cells are plated in a multi-well plate.[13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13]
-
Stimulation: The plate is placed in a fluorescence plate reader, and the test compound (this compound or pilocarpine) is added to the wells.
-
Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve and calculate the EC50 value.
In Vivo Intraocular Pressure Measurement in Cynomolgus Monkeys
Objective: To evaluate the efficacy of a compound in reducing IOP in a relevant animal model of glaucoma.
General Protocol:
-
Induction of Ocular Hypertension: Ocular hypertension is induced in one eye of each cynomolgus monkey, often through laser photocoagulation of the trabecular meshwork.[14]
-
Baseline IOP Measurement: Baseline IOP is measured using a tonometer.[15]
-
Drug Administration: The test compound (this compound) is administered topically to the hypertensive eye.
-
Post-Dose IOP Measurement: IOP is measured at various time points after drug administration.
-
Data Analysis: The change in IOP from baseline is calculated to determine the ocular hypotensive effect of the compound.
Conclusion
This compound and pilocarpine represent two distinct approaches to the pharmacological management of glaucoma. This compound is a selective 5-HT2A receptor agonist with a targeted mechanism of action, while pilocarpine is a non-selective muscarinic agonist with a long history of clinical use. The data presented in this guide highlight the differences in their receptor binding profiles, functional potencies, and signaling pathways. While both compounds ultimately lead to a reduction in intraocular pressure, their differing mechanisms may offer distinct therapeutic advantages and side-effect profiles. Further direct comparative studies are warranted to fully elucidate the relative merits of these two classes of ocular hypotensive agents.
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pilocarpine modulates the cellular electrical properties of mammalian hearts by activating a cardiac M3 receptor and a K+ current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. eprints.usm.my [eprints.usm.my]
- 12. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Preclinical Efficacy of AL-34662 in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of AL-34662, a selective serotonin (B10506) 5-HT2A receptor agonist, with established prostaglandin (B15479496) F2α analogs—latanoprost, travoprost, and bimatoprost (B1667075)—in various glaucoma models. The data presented is collated from publicly available preclinical studies to assist researchers in evaluating the potential of this compound as a therapeutic agent for glaucoma.
Efficacy in Preclinical Glaucoma Models: A Quantitative Comparison
The following tables summarize the intraocular pressure (IOP) lowering effects of this compound and prostaglandin analogs in different preclinical models.
Table 1: IOP Reduction in Ocular Hypertensive Cynomolgus Monkeys
| Compound | Dose | Mean IOP Reduction (%) | Mean IOP Reduction (mmHg) | Animal Model |
| This compound | 300 µg | 33% | Not explicitly stated in mmHg, but baseline IOPs were around 38-42 mmHg[1] | Laser-Induced Ocular Hypertension[1] |
| Latanoprost | Not specified | Not specified | ~7.7 mmHg (vs. 6.5 mmHg for timolol) | Not specified |
| Travoprost | 0.004% | 25-32% | 6.5-9.0 mmHg[2] | Not specified |
| Bimatoprost | 0.03% | ~34% | 8.4 mmHg[3] | Not specified |
Table 2: Comparative IOP Reduction of Prostaglandin Analogs
| Compound | Mean IOP Reduction (mmHg) | Animal Model | Notes |
| Latanoprost | 8.6 ± 0.3 | Not specified | Comparable efficacy to Bimatoprost in this study. |
| Bimatoprost | 8.7 ± 0.3 | Not specified | Comparable efficacy to Latanoprost in this study. |
| Travoprost | 8.0 ± 0.3 | Not specified |
Experimental Protocols
Detailed methodologies for the key preclinical glaucoma models cited in this guide are outlined below.
Laser-Induced Ocular Hypertension in Cynomolgus Monkeys
This model is a well-established method for inducing elevated IOP to mimic glaucoma in a species with high physiological similarity to humans.
Workflow:
Caption: Experimental workflow for laser-induced ocular hypertension in monkeys.
Protocol Steps:
-
Animal Selection and Acclimation: Adult cynomolgus monkeys are selected and acclimated to the laboratory environment and the procedure of IOP measurement using a tonometer to minimize stress-induced IOP fluctuations.[4]
-
Anesthesia: Prior to the laser procedure, animals are anesthetized, typically with a combination of ketamine and xylazine administered intramuscularly.[5]
-
Laser Photocoagulation: An argon laser is used to apply burns to the trabecular meshwork of one eye.[6][7] This induces scarring and obstruction of the aqueous humor outflow, leading to a sustained elevation of IOP.[6][7] The contralateral eye often serves as a control.
-
IOP Monitoring: IOP is monitored regularly after the laser procedure to confirm the development of stable ocular hypertension. Baseline IOPs in these models are typically in the range of 30-40 mmHg.[8]
-
Drug Administration: Once stable hypertension is established, the test compounds (e.g., this compound) or vehicle are administered topically to the hypertensive eye.
-
Efficacy Evaluation: IOP is measured at various time points post-administration to determine the efficacy of the compound in lowering IOP.
Steroid-Induced Glaucoma in Rabbits
This model is frequently used for screening potential anti-glaucoma drugs due to the reliable IOP elevation induced by corticosteroids.
Workflow:
Caption: Workflow for steroid-induced glaucoma model in rabbits.
Protocol Steps:
-
Animal Selection: New Zealand White rabbits are commonly used for this model.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit using a tonometer.
-
Steroid Administration: A corticosteroid, such as betamethasone (B1666872) or dexamethasone, is administered topically to one or both eyes daily for a period of several weeks.[9]
-
IOP Monitoring: IOP is monitored regularly to track the increase in pressure. A significant and stable elevation in IOP indicates the successful induction of ocular hypertension.[10]
-
Drug Administration: Once steroid-induced glaucoma is established, the test compounds are administered topically.
-
Efficacy Assessment: The extent of IOP reduction following drug administration is measured and compared to baseline or vehicle-treated controls.
Signaling Pathways
The mechanisms of action for this compound and prostaglandin analogs involve distinct signaling pathways.
This compound: 5-HT2A Receptor Signaling Pathway
This compound is a potent agonist of the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) in the trabecular meshwork and ciliary body is believed to be the primary mechanism for its IOP-lowering effect.[11]
Caption: this compound signaling pathway via the 5-HT2A receptor.
The binding of this compound to the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[12][13] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[14] These downstream events are thought to modulate the contractility of the trabecular meshwork and ciliary muscle, leading to an increase in aqueous humor outflow and a reduction in IOP.
Prostaglandin F2α Analogs: FP Receptor Signaling Pathway
Latanoprost, travoprost, and bimatoprost are analogs of prostaglandin F2α that exert their IOP-lowering effects primarily by acting on the prostanoid FP receptor.
Caption: Prostaglandin analog signaling via the FP receptor.
Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[15] These enzymes are responsible for the remodeling of the extracellular matrix within the ciliary muscle.[15] This remodeling process reduces the hydraulic resistance in the uveoscleral outflow pathway, thereby increasing the drainage of aqueous humor from the eye and lowering IOP.[16] While the primary mechanism is through the uveoscleral pathway, some evidence also suggests a modest effect on the trabecular meshwork outflow.[17]
Conclusion
This compound demonstrates significant IOP-lowering efficacy in a preclinical primate model of glaucoma, operating through a distinct 5-HT2A receptor-mediated signaling pathway. This mechanism of action, which differs from that of the widely used prostaglandin analogs, suggests that this compound could represent a valuable alternative or adjunctive therapy for the management of glaucoma. Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively establish its relative efficacy and safety profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating novel therapeutic strategies for glaucoma.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Relationship between Elevated Intraocular Pressure and Divided Peripapillary Sector Retinal Nerve Fiber Layer Thickness in a Cynomolgus Monkey Laser-Induced Ocular Hypertension Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on intraocular pressure under various anesthetics in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous humor dynamics in monkeys with laser-induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. gjms.com.pk [gjms.com.pk]
- 10. ijisrt.com [ijisrt.com]
- 11. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aoa.org [aoa.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
AL-34662: A Comparative Analysis of its Peripherally Selective Profile
A detailed examination of AL-34662's limited blood-brain barrier penetration compared to centrally acting and other peripherally restricted compounds, supported by experimental data and methodologies.
This compound is a potent and selective 5-HT2A serotonin (B10506) receptor agonist developed for the treatment of glaucoma. A key design feature of this compound is its intended peripheral selectivity, aiming to minimize central nervous system (CNS) effects, such as hallucinations, which are characteristic of other 5-HT2A agonists that readily cross the blood-brain barrier (BBB). This guide provides a comparative analysis of this compound, evaluating its BBB penetration capabilities against a known centrally acting 5-HT2A agonist, 25CN-NBOH, and a well-established peripherally restricted drug, loratadine.
Comparative Analysis of Blood-Brain Barrier Penetration
The ability of a drug to penetrate the BBB is a critical determinant of its pharmacological action and side-effect profile. For CNS-targeted drugs, high BBB penetration is desirable. Conversely, for peripherally acting drugs like this compound, minimal BBB penetration is crucial to avoid off-target effects in the brain. The brain-to-plasma concentration ratio (Kp) is a key quantitative metric used to assess BBB penetration, with a higher Kp value indicating greater brain penetration.
While specific in vivo pharmacokinetic data detailing the brain and plasma concentrations of this compound are not publicly available, its development as a peripherally acting agent for ocular application strongly implies a low Kp value. The following table compares the known BBB penetration data of the centrally acting 5-HT2A agonist 25CN-NBOH and the peripherally restricted antihistamine loratadine, providing a framework for understanding the expected profile of this compound.
| Compound | Class | Primary Target | Known CNS Effects | Brain and Plasma Concentrations (preclinical models) | Brain-to-Plasma Ratio (Kp) |
| This compound | 5-HT2A Agonist | 5-HT2A Receptor | Designed to be non-psychoactive | Data not publicly available | Expected to be very low |
| 25CN-NBOH | 5-HT2A Agonist | 5-HT2A Receptor | Hallucinogenic | In C57BL/6 mice (3 mg/kg, s.c.), plasma and brain concentrations of the free compound were ~200 nM within 15 minutes.[1] | Readily crosses the BBB[1][2] |
| Loratadine | Antihistamine | Histamine H1 Receptor | Non-sedating | In rats, widely distributed in various tissues, with detectable concentrations in the brain.[3][4] | Low |
Experimental Protocols
The determination of a drug's ability to cross the blood-brain barrier involves rigorous preclinical in vivo studies. Below are detailed methodologies representative of the experiments used to generate the data for the comparator compounds, and which would be applicable to quantifying the BBB penetration of this compound.
In Vivo Brain and Plasma Concentration Determination in Rodents
This protocol outlines the general procedure for measuring drug concentrations in the brain and plasma of laboratory animals, such as rats or mice, to determine the brain-to-plasma concentration ratio (Kp).
1. Animal Dosing and Sample Collection:
-
Healthy, adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection, or subcutaneous injection) at a specified dose.
-
At predetermined time points post-administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, the animals are euthanized, and the brains are harvested.
2. Sample Processing:
-
Plasma is separated from the whole blood by centrifugation.
-
The brain is rinsed with cold saline, blotted dry, and weighed. It is then homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue suspension.
3. Bioanalytical Quantification:
-
The concentrations of the drug and its relevant metabolites in the plasma and brain homogenate are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This technique offers high sensitivity and selectivity for accurate quantification.
4. Calculation of Brain-to-Plasma Ratio (Kp):
-
The Kp is calculated as the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at a specific time point.
Experimental Workflow for Determining Brain-to-Plasma Ratio
Caption: Workflow for in vivo determination of brain-to-plasma concentration ratio (Kp).
Signaling Pathways and Rationale for Peripheral Selectivity
The psychoactive effects of 5-HT2A agonists are mediated by their interaction with receptors in the central nervous system. By designing this compound to have low BBB penetration, its therapeutic action is localized to the eye, where it lowers intraocular pressure, without engaging the brain receptors that would lead to hallucinogenic effects.
Signaling Pathway of 5-HT2A Receptor Agonists
Caption: Simplified signaling pathway of 5-HT2A receptor activation.
References
- 1. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Signaling of AL-34662: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AL-34662, a selective serotonin (B10506) 5-HT2A receptor agonist, with other relevant compounds. It is designed to assist researchers in validating the downstream signaling pathway of this compound and understanding its performance relative to alternative agonists. The information presented is supported by experimental data and detailed methodologies.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective agonist for the serotonin 5-HT2 receptor family, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] Developed as an ocular hypotensive agent for the treatment of glaucoma, this compound exerts its effects by lowering intraocular pressure (IOP).[1] The primary mechanism of action for 5-HT2A receptor agonists involves the activation of a Gq protein-coupled signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i).[2]
Comparative Analysis of Downstream Signaling
The efficacy and potency of this compound in activating the 5-HT2A downstream signaling pathway have been evaluated in vitro and compared with other well-characterized 5-HT2A agonists, such as (R)-(-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane ((R)-DOI) and α-methyl-5-hydroxytryptamine (α-methyl-5HT). The key validation assays measure phosphoinositide (PI) turnover and intracellular calcium mobilization in relevant human ocular cell lines, such as trabecular meshwork (h-TM) and ciliary muscle (h-CM) cells.
Quantitative Data Summary
The following tables summarize the in vitro potency (EC50) of this compound and its alternatives in activating the downstream signaling pathways. Lower EC50 values indicate higher potency.
Table 1: Potency in Intracellular Calcium Mobilization in Human Ocular Cells
| Compound | Cell Type | EC50 (nM) | Reference |
| This compound | h-TM | 38 ± 8 | [1] |
| This compound | h-CM | 140 ± 23 | [1] |
| (R)-DOI | h-TM | 18 ± 6 | [3][4] |
| α-methyl-5HT | h-TM | 22 ± 3 | [3][4] |
| 5-methoxytryptamine | h-TM | 8 ± 4 | [3][4] |
Table 2: Potency in Phosphoinositide Turnover in Human Ocular Cells
| Compound | Cell Type | EC50 (nM) | Reference |
| This compound | h-TM | 254 ± 50 | [1] |
| This compound | h-CM | 289 ± 80 | [1] |
| (R)-DOI | h-TM | Not explicitly stated, but shown to be a potent agonist | [3][4] |
| α-methyl-5HT | h-TM | Not explicitly stated, but shown to be a potent agonist | [3][4] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a key event in the 5-HT2A signaling pathway.
Objective: To determine the potency (EC50) of test compounds in stimulating calcium release in cultured human trabecular meshwork (h-TM) or ciliary muscle (h-CM) cells.
Methodology:
-
Cell Culture: h-TM or h-CM cells are cultured in appropriate media until they reach a suitable confluency in multi-well plates (e.g., 96-well or 384-well).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the test compounds (e.g., this compound, (R)-DOI, α-methyl-5HT) at various concentrations are automatically added to the wells.
-
Data Acquisition: The fluorescence intensity in each well is monitored in real-time, both before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The data are then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
Phosphoinositide (PI) Turnover Assay
This assay directly measures the production of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP2.
Objective: To quantify the accumulation of [3H]-inositol phosphates in response to stimulation by test compounds, thereby determining their potency (EC50) in activating the PLC pathway.
Methodology:
-
Cell Labeling: Cultured h-TM or h-CM cells are incubated overnight with [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and then pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates and facilitating their detection.
-
Compound Stimulation: The cells are then stimulated with various concentrations of the test compounds for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cells are lysed, and the aqueous soluble inositol phosphates are separated from the lipid fraction.
-
Chromatographic Separation: The total [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography columns.
-
Quantification: The radioactivity of the eluted inositol phosphates is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [3H]-inositol phosphate (B84403) accumulation is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value is determined.
Visualizing the Signaling and Experimental Workflow
Downstream Signaling Pathway of this compound
Caption: Downstream signaling pathway of this compound via the 5-HT2A receptor.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for the intracellular calcium mobilization assay.
References
- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Human trabecular meshwork cells express functional serotonin-2A (5HT2A) receptors: role in IOP reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
AL-34662: A Comparative Guide to its GPCR Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the G-protein coupled receptor (GPCR) selectivity profile of AL-34662, a potent serotonin-2 (5-HT2) receptor agonist. The information presented herein is intended to offer an objective comparison of this compound's performance against other GPCRs, supported by available experimental data.
Summary of this compound's GPCR Selectivity
This compound is a high-affinity agonist for the 5-HT2 family of receptors, demonstrating potent activity at the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. Its primary pharmacological characteristic is its efficacy as an ocular hypotensive agent. While exhibiting strong selectivity for the 5-HT2 receptors, some weak activity has been noted at the α-1D adrenergic receptor. Limited data is publicly available regarding its activity at a broader range of GPCRs, including other adrenergic, muscarinic, dopaminergic, and histaminergic receptors.
Data Presentation: Quantitative Analysis of this compound's GPCR Activity
The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound at various GPCRs. This data is compiled from in vitro studies.
| Receptor Family | Receptor Subtype | Assay Type | Species | Value | Unit | Reference |
| Serotonin | 5-HT2 | Radioligand Binding (IC50) | Rat | 0.8 | nM | [1] |
| 5-HT2 | Radioligand Binding (IC50) | Human | 1.5 | nM | [1] | |
| 5-HT2A | Radioligand Binding (IC50) | Human (cloned) | 3.0 | nM | [1] | |
| 5-HT2B | Radioligand Binding (IC50) | Human (cloned) | 14.5 | nM | [1] | |
| 5-HT2C | Radioligand Binding (IC50) | Human (cloned) | 5.0 | nM | [1] | |
| 5-HT2A | Phosphoinositide Turnover (EC50) | Human | 289 ± 80 | nM | [1] | |
| 5-HT2A | Intracellular Ca2+ Mobilization (EC50) | Human | 140 ± 23 | nM | [1] | |
| Adrenergic | α-1D | Functional Assay (EC50) | - | 0.4 | µM | Not explicitly cited |
Experimental Protocols
The data presented in this guide were generated using standard and well-documented in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound (this compound) for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of an agonist to stimulate the Gq signaling pathway, which is coupled to many GPCRs, including the 5-HT2 receptors.
Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.
Workflow Diagram:
Caption: Workflow for a phosphoinositide turnover assay.
Intracellular Calcium ([Ca2+]) Mobilization Assay
This is another functional assay to measure Gq-coupled receptor activation by detecting changes in intracellular calcium concentrations.
Principle: The activation of the Gq pathway and subsequent production of IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels. This change is detected using a calcium-sensitive fluorescent dye.
Workflow Diagram:
Caption: Workflow for an intracellular calcium mobilization assay.
Signaling Pathway of this compound at 5-HT2A Receptors
This compound acts as an agonist at 5-HT2A receptors, which are Gq-coupled GPCRs. The binding of this compound to the receptor initiates a signaling cascade that leads to various cellular responses.
Caption: Signaling pathway activated by this compound at 5-HT2A receptors.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for AL-34662
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of AL-34662, a potent and selective serotonin (B10506) 5-HT2 receptor agonist. This document provides critical safety information, detailed procedural guidance, and logistical plans to ensure the safe management of this compound in a laboratory setting.
This compound is an indazolethylamine derivative under investigation for the treatment of glaucoma.[1] It functions as a selective agonist for serotonin 5-HT2 receptors, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1] While designed to be peripherally selective to avoid the psychoactive effects associated with centrally acting 5-HT2A agonists, proper handling and disposal are paramount to ensure personnel safety and environmental protection.[1]
Chemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented below, compiled from available research and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |
| Molar Mass | 191.234 g·mol⁻¹ | [1] |
| Melting Point | 170 to 172 °C (338 to 342 °F) | [1] |
| 5-HT2A Receptor Affinity (IC₅₀) | 14.5 nM | [1] |
| 5-HT2B Receptor Affinity (IC₅₀) | 8.1 nM | [1] |
| 5-HT2C Receptor Affinity (IC₅₀) | 3.0 nM | [1] |
| h-CM Cell Phosphoinositide Turnover (EC₅₀) | 289 ± 80 nM | [3] |
| h-TM Cell Phosphoinositide Turnover (EC₅₀) | 254 ± 50 nM | [3] |
| h-CM Cell Intracellular Ca²⁺ Mobilization (EC₅₀) | 140 ± 23 nM | [3] |
| h-TM Cell Intracellular Ca²⁺ Mobilization (EC₅₀) | 38 ± 8 nM | [3] |
h-CM: human ciliary muscle; h-TM: human trabecular meshwork
Signaling Pathway and Experimental Workflow
This compound exerts its effects by activating the 5-HT2 receptor, a G-protein coupled receptor. The diagram below illustrates the canonical signaling pathway initiated by this compound binding.
A typical experimental workflow for evaluating the efficacy of this compound in vitro is outlined below.
Proper Disposal Procedures for this compound
Step 1: Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment of the this compound waste stream is necessary. This includes identifying if the waste is mixed with other hazardous materials, such as solvents or other chemicals. The Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste.
Step 2: Segregation and Containerization
Proper segregation of chemical waste is crucial. This compound waste should not be mixed with incompatible materials.
-
Solid Waste: Collect solid this compound, such as unused powder or contaminated labware (e.g., weigh boats, gloves), in a designated, properly labeled, and sealed waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. The container must be clearly labeled with the chemical name and concentration.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.
All waste containers must be kept closed except when adding waste and stored in a well-ventilated area.[5]
Step 3: Labeling and Documentation
Accurate labeling of waste containers is mandatory. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (this compound)
-
The concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., irritant, toxic)
Maintain a log of all waste generated.
Step 4: Disposal Pathway
The appropriate disposal pathway depends on the classification of the waste and institutional procedures.
-
Institutional Waste Management: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste pickup and disposal procedures. They will provide the necessary containers and labels.
-
Do Not Dispose in Regular Trash or Sewer: Unused or waste this compound should never be disposed of in the regular trash or poured down the drain.[6][7] While some medicines can be disposed of in household trash after being mixed with an unappealing substance, this is generally not recommended for laboratory chemicals without specific guidance.[6]
-
Take-Back Programs: For expired or unwanted pharmaceuticals, community take-back programs are the best disposal option, though these are more geared towards consumer medicines.[7]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound and its waste, always wear appropriate personal protective equipment, including:
Work in a well-ventilated area, preferably a chemical fume hood, when handling the pure compound.[5]
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. fishersci.com [fishersci.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of AL-34662: A Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like AL-34662. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and selective serotonin (B10506) 5-HT2 receptor agonist under investigation for the treatment of glaucoma.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes known information about its pharmacological properties and general safety protocols for similar chemical structures to facilitate its safe use in a laboratory setting.
Immediate Safety and Handling Protocols
This compound is an indazolethylamine derivative.[1] As with any research chemical, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound, especially in powder form. |
Emergency Procedures:
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is crucial for maintaining safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled.
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as determined by experimental protocols. Ensure the chosen solvent is compatible with this compound and other experimental components.
3. Experimental Use:
-
When conducting experiments, clearly demarcate the work area.
-
Handle all solutions containing this compound with the same precautions as the solid compound.
-
Avoid the generation of aerosols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and any solutions containing it should be treated as chemical waste.
-
Collection: Collect all waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the known receptor binding affinities of this compound.
| Receptor | IC₅₀ (nM) |
| Human 5-HT2A | 14.5 |
| Human 5-HT2B | 8.1 |
| Human 5-HT2C | 3.0 |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a common experiment to assess the agonist activity of this compound at 5-HT2A receptors expressed in a cell line.
Objective: To determine the potency and efficacy of this compound in stimulating intracellular calcium release via the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing HEK293 cells into 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 2 µM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells once more with assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Visualizing Workflows and Pathways
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
This compound Signaling Pathway at the 5-HT2A Receptor
Caption: The signaling cascade initiated by this compound at the 5-HT2A receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
